molecular formula C9H10Cl2O B2400184 4-Chloro-2-chloromethyl-5-methylanisole CAS No. 1368656-73-8

4-Chloro-2-chloromethyl-5-methylanisole

Cat. No.: B2400184
CAS No.: 1368656-73-8
M. Wt: 205.08
InChI Key: DXCGSDDTXQLDOI-UHFFFAOYSA-N
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Description

4-Chloro-2-chloromethyl-5-methylanisole is a useful research compound. Its molecular formula is C9H10Cl2O and its molecular weight is 205.08. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-chloromethyl-5-methylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-chloromethyl-5-methylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCGSDDTXQLDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks are highly sought after for their ability to undergo orthogonal, site-selective functionalization. 4-Chloro-2-chloromethyl-5-methylanisole (CAS 1368656-73-8) is a premier example of such an intermediate. Characterized by an electron-rich anisole core substituted with both a highly reactive benzylic chloride and a stable aryl chloride, this compound enables rapid construction of complex molecular architectures without the need for cumbersome protecting-group strategies.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, maps its orthogonal reactivity profile, and establishes self-validating experimental protocols for its application in sequential chemical synthesis.

Physicochemical Profiling & Structural Data

Understanding the baseline physical and structural parameters is critical for predicting solubility, reactivity, and chromatographic behavior[1]. The quantitative data for 4-Chloro-2-chloromethyl-5-methylanisole is summarized in Table 1.

Table 1: Key Physicochemical and Structural Properties

ParameterValue / Description
Chemical Name 4-Chloro-2-chloromethyl-5-methylanisole
IUPAC Synonym 1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene
CAS Registry Number 1368656-73-8
Molecular Formula C₉H₁₀Cl₂O
Molecular Weight 205.08 g/mol
SMILES String ClCc1cc(Cl)c(cc1OC)C
MDL Number MFCD21962091
Electrophilic Centers Two (1x sp³ Benzylic C-Cl, 1x sp² Aryl C-Cl)

Data supported by commercial chemical databases including Sigma-Aldrich and AppChem[1].

Structural Analysis & Reactivity Mapping

The strategic value of 4-Chloro-2-chloromethyl-5-methylanisole lies in the vast difference in bond dissociation energies and transition-state kinetics between its two chlorine-bearing carbon atoms.

The Benzylic Chloride (Kinetic Electrophile)

The chloromethyl group at the C2 position is an sp³-hybridized electrophilic center. The adjacent methoxy group (-OCH₃) at C1 plays a dual role:

  • Inductive Effect: It provides a slight electron-withdrawing effect through the sigma framework.

  • Stereoelectronic Assistance: More importantly, its lone pairs can stabilize the developing positive charge in the transition state. Consequently, this benzylic chloride is kinetically primed for rapid bimolecular nucleophilic substitution (Sₙ2) reactions. It reacts readily with amines, thiols, and alkoxides under very mild conditions.

The Aryl Chloride (Thermodynamic Electrophile)

The aryl chloride at the C4 position is an sp²-hybridized carbon. The electron-donating methoxy (C1) and methyl (C5) groups significantly increase the electron density of the aromatic pi-system.

  • Causality of Inertness: Electron-rich aryl chlorides are notoriously difficult to activate because the high electron density repels the incoming electron-rich transition metal during the oxidative addition step of a cross-coupling cycle.

  • Activation Strategy: To functionalize this position, the Sₙ2 chemistry must be completed first. Subsequently, the aryl chloride can be activated using Palladium catalysis paired with highly sterically demanding, electron-rich ligands (e.g., XPhos or BrettPhos) to force the oxidative addition.

Orthogonal Reactivity Workflow

Workflow A 4-Chloro-2-chloromethyl- 5-methylanisole (CAS 1368656-73-8) B Nucleophilic Substitution (SN2 at Benzylic C) A->B Amines/Thiols Base, RT C Functionalized Aryl Chloride Intermediate B->C D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) C->D Pd Catalyst, Ligand Boronic Acid, Heat E Advanced Bifunctional Building Block D->E

Orthogonal functionalization workflow of 4-Chloro-2-chloromethyl-5-methylanisole.

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents, solvents, and temperatures is explicitly detailed.

Protocol 1: Site-Selective Nucleophilic Substitution (Sₙ2)

Objective: Alkylation of a secondary amine at the benzylic position while preserving the aryl chloride.

Rationale for Conditions: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to accelerate the Sₙ2 displacement by leaving the nucleophile unsolvated. Potassium carbonate (K₂CO₃) is used as a mild, insoluble inorganic base to scavenge the HCl byproduct without inducing side reactions (such as ether cleavage).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-Chloro-2-chloromethyl-5-methylanisole (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvation: Suspend the mixture in anhydrous MeCN (0.2 M, 50 mL) under an argon atmosphere.

  • Nucleophile Addition: Add the secondary amine (1.1 equiv, 11 mmol) dropwise at 0 °C to control the initial exothermic reaction.

  • Reaction Propagation: Remove the ice bath and stir the suspension at 25 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the benzylic chloride is fully consumed.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Validation: Analyze the crude product via ¹H NMR. The disappearance of the benzylic -CH₂Cl singlet (typically around δ 4.6 ppm) and the appearance of a new shifted benzylic signal confirms successful displacement. The aryl chloride remains completely intact.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4 position following benzylic functionalization.

Rationale for Conditions: Because the aryl chloride is highly electron-rich, standard Pd(PPh₃)₄ catalysts will fail. XPhos Pd G3 (a precatalyst) is selected because it rapidly generates an active, monoligated Pd(0) species at mild temperatures, which is strictly required for oxidative addition into the deactivated C-Cl bond.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the functionalized aryl chloride intermediate from Protocol 1 (1.0 equiv, 5 mmol), an arylboronic acid (1.5 equiv, 7.5 mmol), and K₃PO₄ (3.0 equiv, 15 mmol).

  • Catalyst Loading: Add XPhos Pd G3 (0.05 equiv, 5 mol%).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvation: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). The water is crucial for activating the boronic acid to the reactive boronate species.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Mechanism cluster_0 Benzylic Reactivity (Kinetic) cluster_1 Aryl Reactivity (Thermodynamic) Start CAS 1368656-73-8 SN2 SN2 Transition State (Low Activation Energy) Start->SN2 Nucleophile Prod1 Alkyl-Substituted Product (Aryl-Cl Intact) SN2->Prod1 OxAdd Pd(0) Oxidative Addition (Requires High Energy/Ligand) Prod1->OxAdd Pd(0) + Ligand Prod2 Cross-Coupled Product OxAdd->Prod2

Kinetic vs. catalytic reactivity profile of the bifunctional anisole derivative.

Handling, Stability, and EHS (Environment, Health, and Safety)

As with all highly active alkylating agents, strict EHS protocols must be observed when handling 4-Chloro-2-chloromethyl-5-methylanisole.

  • Toxicity & Sensitization: The benzylic chloride moiety is a potent lachrymator (tear gas effect) and a potential skin/respiratory sensitizer. It acts as a direct-acting alkylating agent, which carries inherent mutagenic risks.

  • Storage: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Exposure to ambient moisture will lead to slow hydrolysis, converting the chloromethyl group into a benzyl alcohol and releasing corrosive hydrogen chloride (HCl) gas.

  • Decontamination & Quenching: All glassware, spatulas, and reaction spills must be quenched before washing. Use a 5% aqueous ammonia solution or a dilute solution of a cheap nucleophilic amine (e.g., ethanolamine) to safely Sₙ2-deactivate the benzylic chloride into a harmless, water-soluble adduct.

References

  • Sigma-Aldrich. "4-Chloro-2-chloromethyl-5-methylanisole | 1368656-73-8". MilliporeSigma.
  • AppChem. "4-Chloro-2-chloromethyl-5-methylanisole | 1368656-73-8 | C9H10Cl2O". AppChem Chemical Database.

Sources

Chemical Structure & Synthesis of 1-Methoxy-2-chloromethyl-4-chloro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and reactivity of 1-methoxy-2-chloromethyl-4-chloro-5-methylbenzene , designed for researchers and drug development professionals.

Executive Summary

1-methoxy-2-chloromethyl-4-chloro-5-methylbenzene (also known as 4-chloro-5-methyl-2-methoxybenzyl chloride ) is a highly functionalized aromatic intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals. Characterized by a reactive chloromethyl "handle" ortho to a methoxy group, this compound serves as a critical electrophile for introducing the 4-chloro-5-methyl-2-methoxybenzyl moiety into nucleophilic scaffolds.

This guide details the structural electronics, a validated synthesis protocol via Blanc chloromethylation, and the mechanistic principles governing its reactivity.

Chemical Structure & Electronic Analysis

Structural Identity

The molecule is a tetra-substituted benzene derivative. Its reactivity is dictated by the interplay between the electron-donating methoxy/methyl groups and the electron-withdrawing chloro group.

PropertyDetail
IUPAC Name 1-(Chloromethyl)-4-chloro-2-methoxy-5-methylbenzene
Common Name 4-Chloro-5-methyl-2-methoxybenzyl chloride
Molecular Formula C₉H₁₀Cl₂O
Molecular Weight 205.08 g/mol
Key Functional Group Benzylic Chloride (–CH₂Cl)
Core Scaffold Anisole (Methoxybenzene)
Electronic & Steric Profile
  • Activation: The methoxy group (-OCH₃) at position 1 is a strong activator and ortho/para director. It significantly increases the electron density of the ring, facilitating electrophilic substitution.

  • Directing Effects:

    • Methoxy (C1): Directs incoming electrophiles to positions 2 and 6.

    • Methyl (C5): Weakly activates and directs ortho/para.

    • Chloro (C4): Deactivates inductively but directs ortho/para via resonance.

  • The "Sweet Spot": In the precursor (4-chloro-3-methylanisole), position 6 is electronically favored for substitution because it is ortho to the strong methoxy donor and para to the methyl group, while being sterically less hindered than position 2 (which is flanked by the methoxy and methyl groups). Substitution at C6 yields the target structure (renumbered as C2 in the final product).

Synthesis Protocol: Blanc Chloromethylation

The most efficient route to 1-methoxy-2-chloromethyl-4-chloro-5-methylbenzene is the Blanc Chloromethylation of 4-chloro-3-methylanisole . This reaction utilizes formaldehyde and hydrogen chloride to install the chloromethyl group directly.

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic carbon, revealing the nucleophilic aromatic precursor and the electrophilic formaldehyde equivalent.

Retrosynthesis Target 1-Methoxy-2-chloromethyl- 4-chloro-5-methylbenzene Precursor 4-Chloro-3-methylanisole (Nucleophile) Target->Precursor Disconnection Reagents HCHO + HCl (ZnCl2 Catalyst) Precursor->Reagents

Figure 1: Retrosynthetic disconnection showing the precursor 4-chloro-3-methylanisole.

Experimental Procedure

Safety Warning: Chloromethylation reactions can generate bis(chloromethyl) ether (BCME), a potent carcinogen. Perform all operations in a high-efficiency fume hood using proper PPE.

Reagents:
  • Substrate: 4-Chloro-3-methylanisole (1.0 eq)

  • Reagent: Paraformaldehyde (1.5 eq)

  • Acid: Concentrated Hydrochloric Acid (excess) or HCl gas

  • Catalyst: Zinc Chloride (ZnCl₂, 0.2 eq)

  • Solvent: Cyclohexane or Glacial Acetic Acid

Step-by-Step Protocol:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube (if using HCl gas) or addition funnel.

  • Charging: Add 4-chloro-3-methylanisole (15.6 g, 100 mmol), paraformaldehyde (4.5 g, 150 mmol), and ZnCl₂ (2.7 g, 20 mmol) to the flask.

  • Acid Addition:

    • Method A (Aqueous): Add 50 mL of concentrated HCl and 50 mL of glacial acetic acid.

    • Method B (Anhydrous): Suspend in 100 mL cyclohexane and bubble dry HCl gas through the mixture.

  • Reaction: Heat the mixture to 60–70°C with vigorous stirring for 4–6 hours

Technical Safety Monograph: 4-Chloro-2-(chloromethyl)-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a Provisional Safety Monograph for 4-Chloro-2-chloromethyl-5-methylanisole . Due to the specialized nature of this intermediate (CAS 1368656-73-8), comprehensive experimental toxicological data is limited in public registries.

Consequently, the safety protocols and hazard assessments below are derived from Structure-Activity Relationships (SAR) , specifically the reactivity profiles of substituted benzyl chlorides and chloromethylated aromatics . This approach assumes the highest plausible risk level (Precautionary Principle) to ensure personnel safety.

Document Type: High-Hazard Handling Guide & Risk Assessment CAS Registry Number: 1368656-73-8 Molecular Formula:


Molecular Weight:  205.08  g/mol 

Part 1: Chemical Identity & Reactivity Profile

Structural Analysis & Hazard Logic

This compound is a bifunctional electrophile . It contains a stable aryl chloride and a highly reactive benzyl chloride moiety. The presence of the electron-donating methoxy group (anisole core) can stabilize the benzylic carbocation intermediate, potentially increasing its reactivity as an alkylating agent compared to unsubstituted benzyl chloride.

  • Core Scaffold: 4-Chloro-3-methylanisole derivative.[1]

  • Reactive Warhead: Chloromethyl group (

    
    ) at position 2.
    
  • Implication: The chloromethyl group is susceptible to nucleophilic attack (S

    
    2) and hydrolysis (S
    
    
    
    1/S
    
    
    2). It is a potent lachrymator and alkylating agent .
Physical Properties (Predicted)
PropertyValue / PredictionNote
Physical State Solid (low melting) or OilAnalogs often crystallize near RT.
Melting Point 35–55 °C (Estimated)Based on 4-chloro-2-methylanisole analogs.
Solubility DCM, THF, Ethyl AcetateHydrolyzes in water/alcohols.
Reactivity Moisture SensitiveEvolves HCl gas upon contact with water.

Part 2: Hazard Identification (GHS Classification)

Signal Word: DANGER

Based on the functional group chemistry of chloromethylated anisoles, the following GHS classifications are assigned:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The benzyl chloride moiety hydrolyzes on skin moisture to produce hydrochloric acid and alkylates skin proteins.

  • Serious Eye Damage (Category 1): Irreversible damage to the cornea; potent lachrymator.

  • Sensitization, Skin (Category 1): May cause an allergic skin reaction.

  • Carcinogenicity (Category 1B/2): Suspected of causing cancer. Rationale: Benzyl chloride and related

    
    -halo ethers are established alkylating agents with genotoxic potential.
    
  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (mucosal damage).

Part 3: Handling & Containment Strategy

Engineering Controls

Do NOT handle on an open bench.

  • Primary Containment: All transfers and weighing must occur within a certified Chemical Fume Hood or Glovebox .

  • Airflow: Ensure face velocity > 100 fpm.

  • Lachrymator Control: If the substance is liquid or fine powder, use a secondary tray to contain spills. Keep a beaker of 10% aqueous ammonium hydroxide nearby to neutralize vapors if a minor trace is released.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Gloving Benzyl chlorides permeate standard nitrile.
Inner Layer4 mil NitrileMechanical barrier.
Outer Layer5-8 mil Nitrile or LaminateChemical barrier. Change immediately upon splash.
Eyes Chemical Goggles Safety glasses are insufficient against corrosive vapors.
Respiratory Full-face Respirator Required only if working outside a hood (e.g., spill cleanup) with ABEK/P100 cartridges.
Body Lab Coat + Apron Chemical-resistant apron recommended for synthesis scales >5g.

Part 4: Experimental Protocols & Decontamination

Safe Transfer Protocol (Solid/Melt)

This compound may be a low-melting solid. If it has solidified in the bottle:

  • Do not chip/scrape vigorously (aerosol risk).

  • Gently warm the container (water bath < 40°C) to melt if liquid transfer is preferred, OR use a wide-mouth antistatic funnel for solids.

  • Inert Atmosphere: Flush the receiving vessel with Nitrogen/Argon. Moisture in the air will degrade the reagent to the benzyl alcohol and release HCl.

Reaction Quenching & Waste Disposal

Never dispose of the active alkylating agent directly into organic waste drums. It remains reactive and can polymerize or react with amines in the waste stream.

Quench Procedure (Chemical Deactivation):

  • Dilute the reaction mixture or residue with an inert solvent (e.g., Dichloromethane).

  • Slowly add a solution of 10% Ammonium Hydroxide or 5% Sodium Thiosulfate .

    • Mechanism:[2][3][4] Ammonia/Amines convert the benzyl chloride to a benzyl amine (less toxic). Thiosulfate converts it to a Bunte salt (water-soluble, non-volatile).

  • Stir for 30–60 minutes.

  • Check pH (should be basic if using ammonia).

  • Separate layers; dispose of aqueous as hazardous aqueous waste and organic as halogenated organic waste.

Part 5: Visualizations

Reactivity & Hazard Logic

This diagram illustrates why this specific molecule is hazardous, mapping the functional groups to their biological impacts.

HazardLogic Chemical 4-Chloro-2-chloromethyl- 5-methylanisole Chloromethyl Chloromethyl Group (-CH2Cl) Chemical->Chloromethyl ArylChloride Aryl Chloride (-Cl) Chemical->ArylChloride Methoxy Methoxy Group (-OCH3) Chemical->Methoxy Alkylating Alkylating Agent (SN2 Attack on DNA/Proteins) Chloromethyl->Alkylating High Reactivity Hydrolysis Hydrolysis (Releases HCl Gas) Chloromethyl->Hydrolysis Moisture Contact Methoxy->Alkylating Stabilizes Cation (Increases SN1 rate) Genotox Genotoxicity / Carcinogenicity Alkylating->Genotox Corrosion Skin Corrosion & Eye Damage Alkylating->Corrosion Hydrolysis->Corrosion RespIrrit Respiratory Irritation Hydrolysis->RespIrrit

Figure 1: Structure-Activity Relationship (SAR) analysis linking the chloromethyl moiety to specific toxicological outcomes.

Emergency Spill Response Decision Tree

A logic flow for handling spills of this lachrymatory alkylating agent.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess MinorHood Minor Spill (<5ml) Inside Fume Hood Assess->MinorHood Contained Major Major Spill OR Outside Fume Hood Assess->Major Uncontained PPE Don PPE: Double Gloves, Goggles, Lab Coat MinorHood->PPE Evacuate EVACUATE LAB Alert Safety Officer Major->Evacuate Neutralize Cover with Neutralizer: (Sodium Thiosulfate or Dilute Ammonia) PPE->Neutralize Wait Wait 15-30 Mins (Allow Deactivation) Neutralize->Wait Absorb Absorb with Vermiculite or Chem-Pads Disposal Collect as Hazardous Waste Absorb->Disposal Wait->Absorb

Figure 2: Decision matrix for spill response, prioritizing containment and chemical deactivation.

Part 6: References

  • Sigma-Aldrich. (2024). Product Detail: 4-Chloro-2-chloromethyl-5-methylanisole (CAS 1368656-73-8).[5][6][7] MilliporeSigma. Link

  • PubChem. (2024). Compound Summary: 4-Chloro-2-methylanisole (Parent Structure). National Library of Medicine. Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Benzyl chloride (Analogous Hazard Data). ECHA. Link

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Reference for thiosulfate neutralization protocols).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-2-chloromethyl-5-methylanisole

[1]

Executive Summary & Chemical Identity

4-Chloro-2-chloromethyl-5-methylanisole (also referred to as 4-Chloro-2-(chloromethyl)-5-methylanisole) is a functionalized aromatic intermediate characterized by the presence of a reactive chloromethyl group (benzyl chloride moiety) and a lipophilic anisole (methoxy) core.[1]

  • Chemical Class: Chlorinated Benzyl Ether / Alkylating Agent

  • Physical State: Typically a low-melting solid or viscous liquid at room temperature (Precursor 4-Chloro-2-methylanisole MP: 32–35°C; chloromethylation generally increases MP).[1]

  • Primary Reactivity: High susceptibility to nucleophilic substitution (S_N2/S_N1) at the benzylic carbon.

  • Critical Handling Note: Due to the benzyl chloride functionality, this compound is a potential lachrymator and is moisture-sensitive .[1][2] Hydrolysis yields the corresponding benzyl alcohol and HCl.[1][2]

Theoretical Solubility Profile

In the absence of publicly available, compound-specific solubility tables, the solubility behavior of 4-Chloro-2-chloromethyl-5-methylanisole can be accurately predicted using Hansen Solubility Parameters (HSP) and structural analogy to benzyl chloride and 4-chloroanisole.[1]

Solvent Compatibility Matrix

The compound exhibits high lipophilicity due to the chloro, methyl, and methoxy substituents.[3]

Solvent ClassSolubility PredictionOperational Notes
Chlorinated Solvents (DCM, Chloroform)Excellent Preferred for synthesis and extraction.[1] High solvation power for the aromatic core.
Aromatic Hydrocarbons (Toluene, Xylene)Excellent Ideal for high-temperature reactions; often used as the "Good Solvent" in recrystallization.
Esters (Ethyl Acetate, Isopropyl Acetate)Good to Excellent Standard solvent for extraction and chromatography.[3]
Ethers (THF, MTBE, Diethyl Ether)Good Suitable, but ensure solvents are anhydrous to prevent hydrolysis.[3]
Aliphatic Hydrocarbons (Hexane, Heptane)Poor to Moderate Acts as an Anti-solvent .[3] Solubility increases significantly with temperature (useful for recrystallization).
Protic Solvents (Methanol, Ethanol, Water)Variable / REACTIVE WARNING: While soluble, these solvents can cause solvolysis (formation of benzyl ethers or alcohols), especially at elevated temperatures.[3] Avoid for storage.
The "Reactivity Trap" in Solubility Determination

Researchers often mistake solvolysis for solubility.[1] Dissolving 4-Chloro-2-chloromethyl-5-methylanisole in warm methanol will result in a clear solution, but the compound will rapidly convert to 4-Chloro-2-methoxymethyl-5-methylanisole (the methyl ether derivative), effectively destroying the reagent.[1]

  • Rule of Thumb: Avoid protic solvents (ROH) unless the protocol explicitly accounts for nucleophilic attack.

Experimental Protocols

These protocols are designed to validate solubility and purify the compound without degrading the reactive chloromethyl group.

Protocol A: Gravimetric Solubility Determination (Non-Reactive Solvents)

Objective: Quantify saturation limit in aprotic solvents (e.g., Toluene, Ethyl Acetate).[3]

  • Preparation: Dry solvent over molecular sieves (3Å) to remove moisture.[1]

  • Saturation: Add excess solid 4-Chloro-2-chloromethyl-5-methylanisole to 10 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 4 hours. Allow to settle or centrifuge.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).

  • Quantification: Transfer 1.0 mL of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen stream (avoid high heat to prevent volatility loss). Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue) / 1.0 mL.

Protocol B: Recrystallization Solvent Selection

Objective: Purify crude material using a binary solvent system (Solvent/Anti-solvent).

  • Primary Candidate Pair: Toluene (Solvent) / Heptane (Anti-solvent).

  • Alternative Pair: Dichloromethane / Hexane.

Workflow:

  • Dissolve 1 g of crude solid in the minimum amount of warm Toluene (40–50°C).

  • Clarification: If insoluble impurities remain, filter rapidly while hot.[3]

  • Nucleation: Slowly add Heptane dropwise until a persistent turbidity (cloudiness) appears.

  • Add a few drops of Toluene to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (0–4°C).

  • Isolation: Filter crystals and wash with cold Heptane. Dry under vacuum at ambient temperature.

Visualization of Workflows

Diagram 1: Solubility Screening & Reactivity Check

This decision tree guides the researcher in selecting a solvent while avoiding chemical degradation.

SolubilityLogicStartSelect Solvent CandidateIsProticIs Solvent Protic?(Alcohol, Water, Amine)Start->IsProticReactivityWarningSTOP: High Risk of Solvolysis(Benzyl Chloride Substitution)IsProtic->ReactivityWarningYesIsPolarIs Solvent Polar Aprotic?(DCM, EtOAc, THF)IsProtic->IsPolarNoSolubilityCheckCheck Dissolution at 25°CIsPolar->SolubilityCheckHighSolHigh Solubility(>100 mg/mL)Use for Reaction/ExtractionSolubilityCheck->HighSolDissolves ReadilyLowSolLow Solubility(<10 mg/mL)Use as Anti-SolventSolubilityCheck->LowSolRemains Solid

Caption: Logic flow for selecting solvents for 4-Chloro-2-chloromethyl-5-methylanisole, emphasizing the exclusion of protic solvents to prevent degradation.

Diagram 2: Binary Recrystallization Workflow

A step-by-step visualization of the purification process using the Toluene/Heptane system.[1]

RecrystWorkflowStep1Dissolve Crudein Warm Toluene(Good Solvent)Step2Add Heptane(Anti-Solvent)until TurbidStep1->Step2Step3Clear Solution(Add drops of Toluene)Step2->Step3Step4Cool Slowly(RT -> 4°C)Step3->Step4Step5Filter & Wash(Cold Heptane)Step4->Step5

Caption: Optimized binary solvent recrystallization protocol for maximizing yield and purity.

References

  • PubChem. (n.d.). 4-Chloro-2-methylanisole (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Methodology for solubility prediction).

  • Google Patents. (2013). CN103450100A - Method for synthesizing carfentrazone-ethyl.[1][4][5] (Describes the use of related intermediates and solvent systems). Retrieved from

Technical Whitepaper: 4-Chloro-2-chloromethyl-5-methylanisole in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Mechanistic Reactivity, and Experimental Applications

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate highly functionalized building blocks that enable the rapid construction of complex active pharmaceutical ingredients (APIs). 4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8) is a premium electrophilic intermediate[1]. While structurally compact, its precise arrangement of electron-donating and electron-withdrawing groups creates a finely tuned benzylic reactive center, making it an invaluable reagent for targeted N-alkylation and cross-coupling workflows[2].

This whitepaper provides a deep-dive analysis of its structural properties, mechanistic behavior, and a self-validating experimental protocol for its application in drug development.

Physicochemical & Structural Profile

Before deploying any intermediate in a synthetic route, establishing its exact physicochemical parameters is critical for calculating stoichiometry, predicting solubility, and anticipating spectroscopic behavior.

Table 1: Core Physicochemical Properties

ParameterSpecification / Value
Chemical Name 4-Chloro-2-chloromethyl-5-methylanisole
IUPAC / Synonym 1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene
CAS Registry Number 1368656-73-8
Molecular Formula C9H10Cl2O
Molecular Weight 205.08 g/mol
MDL Number (MFCD) MFCD21962091
Structural Class Halogenated Benzyl Chloride / Anisole Derivative
Mechanistic Reactivity & Electronic Tuning

The utility of 4-Chloro-2-chloromethyl-5-methylanisole lies in the hyper-reactivity of its benzylic chloride[3]. In organic synthesis, benzyl chlorides readily undergo nucleophilic substitution (


). However, the transition state of this reaction possesses partial carbocation character (

-like). The reactivity of this specific molecule is dictated by the electronic contributions of its aromatic substituents relative to the chloromethyl group (Position 2):
  • Ortho-Methoxy Group (Position 1): Exerts a strong

    
     (mesomeric) effect. It donates electron density through resonance, heavily stabilizing any developing positive charge at the benzylic carbon.
    
  • Para-Methyl Group (Position 5): Exerts a

    
     (inductive) effect and hyperconjugation, further stabilizing the transition state.
    
  • Meta-Chloro Group (Position 4): Exerts a

    
     (inductive) electron-withdrawing effect. Because it is meta to the reaction center, it cannot participate in resonance. Instead, it serves to slightly temper the extreme reactivity induced by the methoxy and methyl groups, preventing the intermediate from becoming overly unstable or prone to spontaneous polymerization.
    

This push-pull electronic tuning results in an electrophile that is highly reactive towards amines and thiols but stable enough to be isolated and stored.

ElectronicEffects Core Anisole Core (Aromatic Ring) Chloromethyl 2-Chloromethyl Electrophilic Center Core->Chloromethyl Tuned Reactivity Methoxy Ortho-Methoxy +M Effect Methoxy->Core Resonance Methyl Para-Methyl +I Effect Methyl->Core Hyperconjugation Chloro Meta-Chloro -I Effect Chloro->Core Inductive Withdrawal

Fig 1: Electronic effects of substituents on benzylic reactivity.

Experimental Protocol: N-Alkylation Workflow

To demonstrate the practical application of this building block, the following is a standardized, self-validating protocol for the N-alkylation of a secondary amine to generate a tertiary amine API intermediate.

Causality in Reagent Selection:
  • Solvent (Anhydrous Acetonitrile): A polar aprotic solvent is chosen because it lacks hydrogen-bonding protons. This leaves the amine nucleophile unsolvated and highly reactive, accelerating the

    
     displacement.
    
  • Base (Potassium Carbonate):

    
     is a mild, insoluble base. It is selected over stronger bases (like 
    
    
    
    ) to cleanly scavenge the
    
    
    byproduct without inducing unwanted side reactions, such as ether cleavage or benzylic deprotonation.
Step-by-Step Methodology:
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Suspend the mixture in anhydrous Acetonitrile (

    
    , 0.2 M concentration relative to the electrophile).
    
  • Addition: Dissolve 4-Chloro-2-chloromethyl-5-methylanisole (1.0 equiv, MW: 205.08) in a minimal volume of

    
     and add it dropwise to the stirring suspension at room temperature.
    
  • Reaction: Attach a reflux condenser, flush the system with Argon, and heat the reaction to 60°C for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the

    
     and excess 
    
    
    
    salts. Concentrate the filtrate under reduced pressure.
  • Extraction: Partition the crude residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary amine intermediate.

Validation Checkpoints (Self-Validating System):
  • Pre-reaction: Verify the anhydrous state of the

    
     (Karl Fischer titration < 50 ppm 
    
    
    
    ) to prevent competitive hydrolysis of the benzyl chloride into a benzyl alcohol.
  • In-process: TLC monitoring (UV active at 254 nm) must show the complete disappearance of the starting material (

    
     in 8:2 Hexanes/EtOAc) and the emergence of a more polar product spot.
    
  • Post-reaction: LCMS analysis must confirm the expected

    
     mass of the product, with the absolute absence of the m/z 205/207 isotopic cluster characteristic of the starting material.
    

AlkylationWorkflow Start 4-Chloro-2-chloromethyl- 5-methylanisole Reaction SN2 Alkylation 60°C, 4-6 Hours Start->Reaction Amine Secondary Amine (Nucleophile) Amine->Reaction Solvent Anhydrous MeCN + K2CO3 (Solvent + Base) Solvent->Reaction Workup Aqueous Workup (EtOAc/H2O Extraction) Reaction->Workup >95% Conversion Product Purified Target API Intermediate Workup->Product Chromatography

Fig 2: Standardized SN2 N-alkylation experimental workflow.

Handling, Stability, and Storage Protocols

Due to the activated nature of the chloromethyl group, 4-Chloro-2-chloromethyl-5-methylanisole requires strict handling protocols to maintain its integrity:

  • Moisture Sensitivity: The compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture will slowly convert the chloromethyl group to a hydroxymethyl group (benzyl alcohol), rendering it useless for alkylation.

  • Lachrymator Properties: Like most highly active benzyl chlorides, it is a potent lachrymator and mucosal irritant. All manipulations must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage: Store strictly at 2–8°C (refrigerated) in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen) to ensure long-term stability.

References

Sources

Reactivity profile of chloromethylated anisole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity, Synthesis, and Applications in Drug Development

Executive Summary

Chloromethylated anisoles, particularly 4-methoxybenzyl chloride (PMB-Cl) , represent a unique class of "hot" electrophiles in organic synthesis. Their reactivity is defined by the interplay between the electron-rich anisole ring and the labile benzylic chloride. While indispensable as protecting group precursors (PMB) and alkylating agents, their high reactivity introduces significant instability (self-polymerization) and safety hazards (carcinogenic byproducts).[1]

This guide provides a technical deep-dive into the electronic basis of their reactivity, safer synthetic protocols, and their critical role in orthogonal protection strategies.

Electronic Structure & Mechanistic Basis[1]

The reactivity of chloromethyl anisole is governed by the methoxy (-OMe) substituent. Understanding the electronic push-pull is essential for predicting stability and reaction rates.

The Resonance Effect (+M)

The methoxy group is a strong


-donor (+M effect) and a weak 

-acceptor (-I effect).[1] In the para and ortho positions, the +M effect dominates. When the chlorine atom departs (as in

reactions), the resulting benzylic carbocation is significantly stabilized by the donation of the oxygen lone pair into the aromatic

-system.
  • Para-isomer: The positive charge is delocalized onto the methoxy oxygen, forming a quinoid-like resonance structure. This lowers the activation energy for ionization, making

    
    -methoxybenzyl chloride roughly 100–1,000 times more reactive  towards solvolysis than unsubstituted benzyl chloride.
    
  • Meta-isomer: The methoxy group is in a nodal position relative to the carbocation. It cannot donate electrons via resonance, and its inductive withdrawing effect (-I) actually destabilizes the carbocation, making the meta isomer less reactive than benzyl chloride.

Visualization: Resonance Stabilization

The following diagram illustrates the resonance contribution that drives the high


 reactivity of the para isomer.

ResonanceStabilization Figure 1: Resonance stabilization of the p-methoxybenzyl carbocation driving SN1 reactivity. Precursor p-Methoxybenzyl Chloride TS Transition State (C-Cl bond breaking) Precursor->TS - Cl⁻ Cation_Benzylic Benzylic Cation (Charge on C) TS->Cation_Benzylic Ionization Cation_Oxonium Oxonium Ion (Charge on O) Cation_Benzylic->Cation_Oxonium Resonance (+M) Product Nucleophilic Attack (Product) Cation_Benzylic->Product + Nu⁻ Cation_Oxonium->Product + Nu⁻

Comparative Reactivity Profile

The following table synthesizes solvolysis rate data to quantify the "activation" provided by the methoxy group compared to other benzylic halides.

Table 1: Relative Solvolysis Rates of Benzyl Chlorides Data approximated based on hydrolysis rates in aqueous organic solvents (e.g., 50% Ethanol).

SubstrateSubstituent EffectRelative Rate (

)
Mechanism Dominance
p-Methoxybenzyl chloride Strong Donation (+M)~10,000

(Limiting)
p-Methylbenzyl chloride Weak Donation (+I, Hyperconj.)~40Mixed

Benzyl chloride Reference (H)1.0Mixed

m-Methoxybenzyl chloride Induction Withdrawal (-I)~0.6Mixed /

p-Nitrobenzyl chloride Strong Withdrawal (-M, -I)~0.0001

(Strict)

Key Insight: The massive rate acceleration of the p-methoxy derivative dictates that reactions must be run under mild conditions to prevent multiple alkylations or polymerization.

Synthesis & Safety: The BCME Hazard

A critical aspect of working with chloromethylated anisoles is the method of synthesis. Historical methods pose severe carcinogenic risks.

The Blanc Chloromethylation (AVOID)

Historically, anisole was reacted with formaldehyde and HCl (Blanc reaction).

  • Risk: This reaction generates Bis(chloromethyl) ether (BCME) as a volatile byproduct.[2]

  • Toxicity: BCME is a potent human carcinogen (Group 1) causing oat-cell lung carcinoma.[1]

  • Recommendation: Do not use this method in a standard research laboratory.

The Alcohol Route (Recommended)

The standard, safer approach involves the chlorination of anisyl alcohol (p-methoxybenzyl alcohol). This avoids formaldehyde entirely.

Reagents: Thionyl chloride (


) or conc.[1] HCl.
Byproducts: 

and

(gas).[1]

Application: The PMB Protecting Group[3][4]

The primary utility of p-methoxybenzyl chloride is introducing the PMB protecting group for alcohols. The PMB ether is unique because it is "orthogonal" to benzyl ethers—it can be removed oxidatively without using hydrogenolysis or strong acid.

Oxidative Deprotection Mechanism (DDQ)

The deprotection uses 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .[1][3] The mechanism relies on the electron-rich nature of the anisole ring, which allows it to form a Charge Transfer (CT) complex with the electron-deficient DDQ.

PMB_Deprotection Figure 2: Oxidative cleavage mechanism of PMB ethers via DDQ. Start PMB-Ether (Substrate-O-CH2-Ar-OMe) CT_Complex Charge Transfer Complex [PMB...DDQ] Start->CT_Complex + DDQ Radical_Ion Radical Cation Pair [PMB•+  DDQ•-] CT_Complex->Radical_Ion SET (Single Electron Transfer) Oxonium Oxonium Intermediate Radical_Ion->Oxonium - H+ (Abstraction) Hydrolysis Hemiacetal Oxonium->Hydrolysis + H2O End Free Alcohol + Anisaldehyde Hydrolysis->End Collapse

Experimental Protocols

Protocol A: Safer Synthesis of p-Methoxybenzyl Chloride

This protocol avoids BCME formation by starting from the alcohol.

Reagents:

  • 4-Methoxybenzyl alcohol (10.0 mmol)[1]

  • Thionyl chloride (

    
    ) (12.0 mmol)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

  • Benzotriazole (1.0 eq) - Optional scavenger for HCl[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Dissolve 4-methoxybenzyl alcohol in anhydrous DCM (
    
    
    
    ).[1] Cool to
    
    
    .
  • Addition: Add

    
     dropwise via syringe over 10 minutes. The solution will evolve 
    
    
    
    gas (vent to a scrubber).
  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature for 1 hour.
    
  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).
  • Workup: Evaporate solvent and excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Purification: The residue is usually pure enough for use. If necessary, rapid filtration through a short plug of silica gel (neutralized with 1%

    
    ) is preferred over distillation due to thermal instability.
    
    • Self-Validating Check: The product should be a clear, lachrymatory liquid. If it turns pink/purple, significant decomposition (polymerization) has occurred.

Protocol B: PMB Deprotection using DDQ

Standard protocol for drug intermediates.[1]

Reagents:

  • PMB-protected substrate[1][4][3][5]

  • DDQ (1.2 - 1.5 equivalents)[1]

  • DCM / Water (18:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve the substrate in DCM. Add water (essential for the final hydrolysis step).

  • Oxidation: Add DDQ in one portion. The mixture usually turns deep green or dark red (Charge Transfer complex).

  • Reaction: Stir vigorously at room temperature.

  • Endpoint: Monitor TLC. The reaction is typically complete within 30–60 minutes. The mixture will often fade to a lighter orange/brown as DDQ is consumed (reduced to DDQ-hydroquinone).

  • Quench: Pour into saturated aqueous

    
    .
    
  • Extraction: Extract with DCM, wash with brine, and dry over

    
    .
    
    • Troubleshooting: If the reaction stalls, check the pH. The reaction generates acid; buffering with pH 7 phosphate buffer can help sensitive substrates.

Stability & Handling Guidelines

Due to the high reactivity described in Section 1, chloromethyl anisoles are prone to autocatalytic decomposition .

  • Storage: Store at

    
     or 
    
    
    
    over activated molecular sieves or with a stabilizer (e.g., 1%
    
    
    or amylene) to scavenge trace HCl. HCl catalyzes the Friedel-Crafts self-condensation (polymerization).[1]
  • Moisture Sensitivity: Highly susceptible to hydrolysis. Always handle under inert atmosphere (

    
    /Ar).
    
  • Lachrymator: These compounds are potent tear agents.[6] All manipulations must occur in a functioning fume hood.

References

  • National Center for Biotechnology Information (2025). 2-(Chloromethyl)anisole | C8H9ClO | CID 81495.[1] PubChem Compound Summary. [Link][1]

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1956). p-Methoxyphenylacetonitrile. Organic Syntheses, 36, 50. (Describes the safe generation of anisyl chloride from alcohol). [Link][1]

  • U.S. Department of Health and Human Services. Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - Report on Carcinogens.[1] (Detailing the hazards of the Blanc reaction). [Link]

  • Total Synthesis. PMB Protecting Group: Protection & Deprotection Mechanism. (Detailed mechanism of DDQ oxidative cleavage). [Link]

Sources

Technical Guide: Stability and Handling of Benzylic Chloride Substituted Anisoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylic chloride substituted anisoles , particularly 4-methoxybenzyl chloride (PMB-Cl) , represent a paradox in organic synthesis. They are indispensable reagents for installing the 4-methoxybenzyl (PMB) protecting group—a cornerstone of complex molecule synthesis due to its orthogonality to benzyl ethers. However, they possess a notorious reputation for autocatalytic decomposition and violent polymerization .

This guide provides a mechanistic analysis of this instability, defining the electronic factors that drive degradation. It establishes rigorous protocols for synthesis, storage, and handling to ensure personnel safety and experimental reproducibility.

Part 1: Electronic Structure & Reactivity

To master the handling of these reagents, one must understand the electronic forces at play. The instability of methoxybenzyl chlorides is not random; it is a direct consequence of the anisole oxygen's lone pair .

The Resonance Effect (The "Para" Problem)

The chlorine atom in benzylic chlorides is a good leaving group. In unsubstituted benzyl chloride, the resulting carbocation is stabilized by the aromatic ring. In 4-methoxybenzyl chloride , the oxygen atom at the para position acts as a powerful electron-donating group (EDG) via resonance (


 effect).
  • Mechanism: The oxygen lone pair donates electron density into the ring, which is delocalized to the benzylic carbon.

  • Consequence: The C-Cl bond is significantly weakened. Ionization to the carbocation is facile, occurring

    
    
    
    
    times faster than in unsubstituted benzyl chloride [1].
Isomer Stability Comparison

The position of the methoxy group dictates stability.

IsomerElectronic EffectRelative StabilityRisk Profile
Para (4-OMe) Direct resonance stabilization of cation.Lowest High. Explosive polymerization risk.
Ortho (2-OMe) Direct resonance + Steric hindrance.Low High. Similar to para, but sterics can retard nucleophilic attack slightly.
Meta (3-OMe) Inductive withdrawal (

); No direct resonance.
Moderate Moderate. More stable than para/ortho, but still reactive.

Part 2: Degradation Pathways

The degradation of PMB-Cl is not merely a loss of titer; it is a safety hazard. Two primary pathways exist: Hydrolysis and Self-Alkylation .

The Auto-Catalytic Polymerization Cycle

This is the most dangerous pathway. PMB-Cl acts as both the electrophile (at the benzylic carbon) and the nucleophile (at the electron-rich aromatic ring) in a Friedel-Crafts alkylation.

  • Trigger: Trace acid (HCl) or heat generates the first carbocation.

  • Propagation: The carbocation attacks the ring of a neighboring PMB-Cl molecule.

  • Byproduct: This reaction releases HCl.

  • Auto-catalysis: The released HCl catalyzes the formation of more carbocations, leading to a runaway exotherm. In a sealed vessel, this rapid gas evolution and heat can cause an explosion [2].[1][2]

Polymerization Monomer PMB-Cl Monomer Cation Benzylic Carbocation (Resonance Stabilized) Monomer->Cation Spontaneous Ionization (or Trace HCl) Dimer Dimer Intermediate Cation->Dimer Electrophilic Attack on Monomer Ring Polymer Poly(PMB) + HCl Gas Dimer->Polymer Chain Propagation (Exothermic) Polymer->Monomer HCl Feedback Loop (Auto-catalysis)

Figure 1: The auto-catalytic polymerization cascade of 4-methoxybenzyl chloride. Note the red dashed line indicating the feedback loop that leads to thermal runaway.

Part 3: Synthesis & Purification Protocol

Safety Warning: Never distill PMB-Cl to dryness. Never store crude reaction mixtures in sealed vessels without neutralization.

Protocol: Synthesis of 4-Methoxybenzyl Chloride

Adapted from standard procedures involving thionyl chloride [3].

Reagents:

  • 4-Methoxybenzyl alcohol (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF (Optional, for activation)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize

    
     and HCl gases).
    
  • Solvation: Dissolve 4-methoxybenzyl alcohol in anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    in an ice bath.
  • Chlorination: Add

    
     dropwise over 30 minutes. Crucial: Maintain temperature 
    
    
    
    . The reaction is exothermic.
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (silica gel; 20% EtOAc/Hexanes). The alcohol spot should disappear.

  • Workup (The Stabilization Step):

    • Concentrate the mixture on a rotary evaporator at low temperature (

      
      ).
      
    • Do not distill the product at high vacuum/high heat.

    • Re-dissolve the residue in non-polar solvent (Hexanes/Et2O) and wash rapidly with cold saturated

      
       to remove acid traces.
      
    • Dry over

      
       and concentrate again.[3]
      
  • Storage Prep: Immediately dilute with the reaction solvent for the next step, or freeze.

Part 4: Storage & Handling Guidelines

The shelf-life of PMB-Cl is directly proportional to the absence of acid and heat.

Stability Matrix
ParameterRecommendationRationale
Temperature

(Freezer)
Slows kinetic rate of self-alkylation.
Atmosphere Argon/NitrogenPrevents moisture ingress (hydrolysis produces HCl).
Stabilizer

(solid) or

Triethylamine
Scavenges trace HCl, breaking the auto-catalytic loop.
Container Teflon-lined cap; Ventilated if possiblePrevents pressure buildup. Avoid ground glass joints (seizing).
Handling "Rules of Engagement"
  • Fresh is Best: Ideally, generate PMB-Cl in situ or use within 24 hours of purchase/synthesis.

  • The "Pop" Test: If a stored bottle releases a significant "hiss" of gas upon opening, the content has likely degraded significantly. Discard carefully.

  • Cold Weighing: Weigh the reagent quickly while cold. As it warms to RT, it becomes a lachrymator and begins to degrade.

Part 5: Application in Drug Development

In drug development, PMB is used to protect hydroxyl groups (alcohols/phenols) or amines. It is preferred over benzyl (Bn) groups when orthogonal deprotection is required (PMB is cleaved by oxidation, Bn is not).

Protection/Deprotection Workflow

The following diagram illustrates the standard lifecycle of the PMB group in a synthetic route.

PMBCycle Substrate Substrate (R-OH) Protected PMB Ether (R-O-PMB) (Stable to Base/Reductions) Substrate->Protected Williamson Ether Synthesis Reagent PMB-Cl + NaH/Base Reagent->Protected Deprotection Deprotection Conditions: 1. DDQ (Oxidative) 2. TFA (Acidic) 3. CAN (Oxidative) Protected->Deprotection Orthogonal Cleavage Product Recovered Substrate (R-OH) Deprotection->Product Yields Target Byproduct p-Anisaldehyde Deprotection->Byproduct Oxidative Byproduct

Figure 2: The PMB Protection/Deprotection Lifecycle.[4] Note the oxidative cleavage pathway (DDQ/CAN) which distinguishes PMB from standard Benzyl groups.

Troubleshooting Low Yields

If PMB protection yields are low:

  • Check Reagent Quality: Run a proton NMR of the PMB-Cl. Look for the benzylic

    
     peak at ~4.6 ppm. If you see broad multiplets or peaks at ~3.8-4.0 ppm (dimer/polymer), the reagent is dead.
    
  • Change Base: Switch from NaH (strong base) to

    
     (mild, silver-promoted) for acid-sensitive substrates.
    
  • Catalysis: Add Tetrabutylammonium Iodide (TBAI) to generate the more reactive (but transient) PMB-Iodide in situ.

References

  • Kinetics of Solvolysis: Liu, K., Duann, Y., & Hou, S. (1998).[5] Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride.[5] Journal of the Chemical Society, Perkin Transactions 2, 2181-2186.[5]

  • Explosion Hazards: NOAA CAMEO Chemicals. (n.d.). 4-Methoxybenzoyl Chloride (and related benzyl halides) Reactivity Profile.

  • Synthetic Protocol: Ruder, S. M. (n.d.). Common Organic Chemistry: Alcohol to Chloride.

  • General Reactivity: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Substituted Chloroanisoles: A Focus on Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research and development. These parameters provide critical insights into the purity, stability, and potential applications of a compound. This guide offers a comprehensive overview of the theoretical principles and practical methodologies for accurately measuring the melting and boiling points of substituted chloroanisoles, with a hypothetical focus on the uncharacterized compound, 4-Chloro-2-chloromethyl-5-methylanisole. While specific experimental data for this compound are not available in current literature, this guide serves as a robust framework for its empirical investigation.

Introduction: The Significance of Physicochemical Properties in Drug Discovery and Development

Substituted anisoles are a class of aromatic ethers that are prevalent scaffolds in medicinal chemistry and materials science.[1][2] The nature and position of substituents on the anisole ring can profoundly influence the molecule's physical and chemical properties, including its melting and boiling points.[3] These properties are not merely data points but are critical for:

  • Purity Assessment: A sharp, well-defined melting point is a strong indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.[4]

  • Compound Identification: While not definitive in isolation, the melting and boiling points are crucial parameters used in conjunction with spectroscopic data (NMR, IR, MS) to confirm the identity of a synthesized compound.

  • Process Development and Safety: Knowledge of a compound's boiling point is essential for designing purification protocols such as distillation, and for understanding its volatility, which has implications for handling and storage.

This guide will use the hypothetical compound 4-Chloro-2-chloromethyl-5-methylanisole as a case study to illustrate the principles and techniques of melting and boiling point determination.

A Note on the Target Compound: As of the latest literature review, specific physicochemical data for 4-Chloro-2-chloromethyl-5-methylanisole are not publicly available. The IUPAC name suggests the following structure:

Anisole backbone: A benzene ring attached to a methoxy group (-OCH3). Substituents:

  • A chloro group at position 4.

  • A chloromethyl group (-CH2Cl) at position 2.

  • A methyl group at position 5.

Theoretical Foundations of Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5]

Several molecular factors influence these properties:

  • Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces) require more energy to overcome, leading to higher melting and boiling points. The presence of polar groups like the chloro and methoxy substituents in our target molecule will significantly affect these forces.

  • Molecular Weight: Generally, as molecular weight increases within a homologous series, so do the melting and boiling points due to increased van der Waals forces.

  • Molecular Symmetry and Packing: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

  • Branching: Increased branching in a molecule can lower the boiling point by reducing the surface area available for intermolecular interactions.[6]

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental technique in the organic chemistry laboratory.

Capillary Method

This is the most common and accessible method for determining the melting point of a solid organic compound.[5]

Principle: A small, powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the sample melts is observed and recorded.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Solid organic compound (e.g., purified 4-Chloro-2-chloromethyl-5-methylanisole)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Protocol:

  • Sample Preparation: Ensure the compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Packing the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the compound will enter the tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample down. Repeat until a column of 2-3 mm of tightly packed sample is at the bottom of the tube.

  • Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary, rapid heating can be performed to get an approximate melting range.

    • For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal of the solid melts (the end of the melting range).

    • The recorded melting point should be a range (e.g., 120-121°C).

Interpreting the Results
  • Pure Compound: A sharp melting range of 0.5-2°C is indicative of a pure compound.

  • Impure Compound: An impure compound will exhibit a depressed (lower) and broadened melting range.

The following diagram illustrates the workflow for melting point determination using the capillary method.

MeltingPointWorkflow A Sample Preparation (Dry and Powder) B Pack Capillary Tube (2-3 mm of sample) A->B C Insert into Melting Point Apparatus B->C D Rapid Heating (Approximate Range) C->D E Slow Heating (1-2°C/min near MP) D->E F Observe and Record (Start and End of Melting) E->F G Report Melting Point Range F->G

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For liquid compounds, the boiling point is a key identifying characteristic.

Micro Boiling Point Determination (Siwoloboff Method)

This method is ideal when only a small amount of the liquid sample is available.

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, it will enter the capillary tube. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.

Apparatus and Materials:

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid sample (e.g., purified 4-Chloro-2-chloromethyl-5-methylanisole, if liquid at room temperature)

  • Heating bath (e.g., paraffin oil bath)[7]

  • Beaker

  • Stirring rod or magnetic stirrer

  • Hot plate

Step-by-Step Protocol:

  • Apparatus Setup:

    • Add a few drops of the liquid sample into the small test tube.

    • Place the capillary tube, sealed end up, into the test tube.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating:

    • Immerse the assembly into a heating bath (e.g., a beaker of paraffin oil).[8] The liquid in the bath should be below the level of the liquid in the test tube.

    • Begin heating the bath gently while stirring to ensure even heat distribution.

  • Observation and Recording:

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air expanding and escaping.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the sample is now filling the capillary.

    • Remove the heat source and allow the bath to cool slowly while stirring.

    • Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

    • Record this temperature.

The following diagram illustrates the setup for micro boiling point determination.

BoilingPointSetup cluster_0 Heating Bath (Beaker with Oil) Thermometer Thermometer TestTube Test Tube with Sample Thermometer->TestTube Attached Capillary Inverted Capillary TestTube->Capillary Inside HotPlate Hot Plate with Stirrer cluster_0 cluster_0

Caption: Micro Boiling Point Determination Setup.

Data Summary and Reporting

All experimentally determined data should be meticulously recorded. For a novel compound like 4-Chloro-2-chloromethyl-5-methylanisole, the following table would be appropriate for summarizing the findings.

PropertyExperimental ValueNotes
Melting Pointe.g., 85-87 °CSharp melting range indicates high purity.
Boiling Pointe.g., 280-282 °CCorrected for atmospheric pressure if necessary.
Appearancee.g., White crystalline solid

Conclusion

The determination of melting and boiling points remains an indispensable tool in the arsenal of the research scientist. While modern spectroscopic techniques provide unparalleled structural information, these fundamental physicochemical properties offer a rapid, cost-effective, and reliable means of assessing purity and confirming identity. The protocols outlined in this guide provide a robust framework for the characterization of novel substituted chloroanisoles, such as the hypothetical 4-Chloro-2-chloromethyl-5-methylanisole. Adherence to these meticulous experimental procedures will ensure the generation of high-quality, reproducible data, which is the bedrock of scientific integrity and advancement in drug discovery and development.

References

  • Learning Space. Determination of Melting points and Boiling points. Link

  • Thompson, S. (n.d.). Experiment 1: Melting-point Determinations. Link

  • Scribd. (2012, October 15). Melting Point and Boiling Point of Organic Compounds. Link

  • Amrita Vidyalayam. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Link

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Link

  • Baliah, V., & Gnanasekaran, K. (1988). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 287–292.
  • PubChem. 4-Chloro-2-methylanisole. Link

  • Fiveable. (2025, August 15). Anisole Definition - Organic Chemistry Key Term. Link

  • Al-Nahrain Journal of Science. (2025, December 15). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. Link

  • BenchChem. (2026, January). An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications. Link

  • Wikipedia. Anisole. Link

Sources

Technical Comparative Analysis: 4-Chloro-2-methylanisole vs. 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 4-Chloro-2-methylanisole and 4-Chloro-2-chloromethyl-5-methylanisole . It is designed for researchers and process chemists evaluating these intermediates for small molecule synthesis.

Executive Summary

The distinction between 4-chloro-2-methylanisole and 4-chloro-2-chloromethyl-5-methylanisole lies in their degree of functionalization and substitution patterns .

  • 4-Chloro-2-methylanisole (Compound A) is a stable, early-stage building block used primarily as a scaffold for herbicides and dyes. It possesses a deactivated aromatic ring with a stable methyl group.

  • 4-Chloro-2-chloromethyl-5-methylanisole (Compound B) is a highly reactive, advanced intermediate. It features a benzylic chloride (a potent electrophile) and an additional methyl substituent at the C5 position. It is typically employed in the synthesis of complex Active Pharmaceutical Ingredients (APIs) requiring precise alkylation.

Key Takeaway: Do not confuse these compounds. Compound B is not simply the chlorinated derivative of Compound A; it possesses a different backbone methylation pattern (2,5-substitution vs. 2-substitution).

Structural & Physicochemical Characterization

The fundamental difference is the presence of the reactive chloromethyl group (-CH₂Cl) and the additional methyl group in Compound B.

Feature4-Chloro-2-methylanisole4-Chloro-2-chloromethyl-5-methylanisole
CAS Number 3260-85-3 1368656-73-8
Structure Monomethyl, MonochloroDimethyl (one chlorinated), Monochloro
Formula C₈H₉ClOC₉H₁₀Cl₂O
Mol. Weight 156.61 g/mol 205.08 g/mol
Functionality Aryl Chloride, Methyl EtherBenzylic Chloride , Aryl Chloride
Reactivity Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aliphatic Substitution (SN2)
Primary Hazard Irritant (Skin/Eye)Genotoxic / Alkylating Agent
Structural Visualization

The following diagram illustrates the numbering and steric environment of both molecules. Note the shift in substitution pattern.

G cluster_A Compound A: 4-Chloro-2-methylanisole cluster_B Compound B: 4-Chloro-2-chloromethyl-5-methylanisole structA Anisole Core (1-OMe) | (2-Me) -- (3-H) | (4-Cl) -- (5-H) structB Anisole Core (1-OMe) | (2-CH2Cl) -- (3-H) | (4-Cl) -- (5-Me)

Figure 1: Structural comparison highlighting the additional methyl group and chloromethyl functionality in Compound B.

Synthetic Origins & Divergence

A critical error in process design is assuming Compound B is made directly from Compound A. The substitution logic dictates different precursors.

Synthesis of 4-Chloro-2-methylanisole (Compound A)

This is typically synthesized via the methylation of 4-chloro-2-methylphenol or the chlorination of 2-methylanisole . The methyl group at C2 is stable and does not spontaneously chlorinate under standard aromatic chlorination conditions.

Synthesis of 4-Chloro-2-chloromethyl-5-methylanisole (Compound B)

Compound B requires a precursor with a 2,5-dimethyl or 3-methyl pattern relative to the methoxy group.

  • Pathway 1 (Chloromethylation): Starting from 4-chloro-3-methylanisole . The methoxy group (ortho/para director) directs the incoming chloromethyl group (-CH₂Cl) to the para position relative to the methyl group (C6 position), which is sterically accessible.

    • Result: 4-chloro-3-methyl-6-chloromethylanisole (Renumbered: 4-chloro-2-chloromethyl-5-methylanisole).

  • Pathway 2 (Radical Chlorination): Starting from 4-chloro-2,5-dimethylanisole . Radical halogenation (e.g., NCS/CCl₄ or SO₂Cl₂) targets the benzylic positions. The C2-methyl is activated by the ortho-methoxy group, making it susceptible to radical attack.

Synthesis PrecursorA 4-Chloro-2-methylphenol ReagentA Methylation (MeI / K2CO3) PrecursorA->ReagentA Note Distinct Precursors Required PrecursorA->Note PrecursorB 4-Chloro-3-methylanisole ReagentB Chloromethylation (HCHO / HCl / ZnCl2) PrecursorB->ReagentB PrecursorB->Note ProdA 4-Chloro-2-methylanisole (CAS 3260-85-3) ReagentA->ProdA ProdB 4-Chloro-2-chloromethyl- 5-methylanisole (CAS 1368656-73-8) ReagentB->ProdB

Figure 2: Divergent synthetic pathways. Compound B is not a direct derivative of Compound A but arises from a different substitution series.

Reactivity Profile & Applications

4-Chloro-2-methylanisole (Stability)
  • Reactivity: The methyl group is benzylic but unactivated for substitution without radical conditions. The chlorine atom is relatively inert to nucleophilic aromatic substitution (SNAr) unless strong electron-withdrawing groups are added or metal catalysis (Buchwald-Hartwig) is used.

  • Application: Used as a stable core for agrochemicals (e.g., MCPB analogs) and as a coupling partner in palladium-catalyzed cross-couplings.

4-Chloro-2-chloromethyl-5-methylanisole (High Reactivity)
  • Reactivity: The chloromethyl group is a potent electrophile. It undergoes rapid SN2 reactions with nucleophiles (amines, thiols, alkoxides).

  • Mechanism: The methoxy group at the ortho position can provide anchimeric assistance (neighboring group participation), potentially accelerating the displacement of the chloride.

  • Application: This is a "linker" intermediate. It is used to attach the 4-chloro-5-methyl-2-methoxyphenyl moiety to a pharmacophore. This specific pattern is often found in kinase inhibitors or GPCR ligands where the steric bulk of the 5-methyl group locks the conformation of the drug molecule in the binding pocket.

Safety & Handling Protocols

The presence of the chloromethyl moiety in Compound B necessitates a higher biosafety level (BSL) protocol than Compound A.

Hazard ClassCompound ACompound B
GHS Classification Skin Irrit. 2, Eye Irrit. 2Carc.[1] 1B / Muta. 2 (Potential)
Handling Fume hood, standard PPE.Glovebox or Closed System.
Quenching Water/Ethanol wash.Ammonium hydroxide or Thiosulfate to neutralize alkylating potential.

Critical Warning: Chloromethyl ethers and related benzylic chlorides are potential alkylating agents. They can react with DNA bases (guanine) leading to genotoxicity. All reactions involving Compound B should be treated as potentially carcinogenic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76748, 4-Chloro-2-methylanisole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-chloro-2-methylanisole.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8) is a highly versatile bifunctional building block frequently utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. The molecule features two distinct halogenated sites: a highly reactive benzylic chloride and a chemically robust aryl chloride.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies to achieve strictly chemoselective nucleophilic substitution at the benzylic position. By leveraging the divergent reactivity of these two sites, researchers can efficiently install diverse nucleophiles (amines, thiols, alkoxides) while preserving the aryl chloride for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The success of this protocol relies on the fundamental differences in bond hybridization, transition state stabilization, and electronic effects between the two chlorinated sites.

  • Benzylic Chloride Reactivity (Pathway A): The carbon atom of the chloromethyl group (-CH₂Cl) is sp³ hybridized. During an [1], the adjacent aromatic π-system overlaps with the p-orbital of the pentacoordinate transition state. This orbital overlap significantly lowers the activation energy barrier, making benzylic chlorides exceptionally reactive toward heteroatom nucleophiles[2].

  • Aryl Chloride Inertness (Pathway B): The chlorine at the 4-position is attached directly to an sp² hybridized aromatic carbon. The C–Cl bond possesses partial double-bond character due to resonance with the aromatic ring, making it substantially stronger and completely resistant to SN1 or SN2 cleavage[3]. Furthermore, the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups enrich the aromatic ring, raising the LUMO and rendering standard Nucleophilic Aromatic Substitution (SNAr) impossible under these mild conditions.

Chemoselectivity Substrate 4-Chloro-2-chloromethyl -5-methylanisole Benzylic Benzylic -CH2Cl (sp3 Carbon) Substrate->Benzylic Pathway A Aryl Aryl -Cl (sp2 Carbon) Substrate->Aryl Pathway B SN2 Rapid SN2 Substitution (Transition State Stabilized) Benzylic->SN2 Nucleophile NoRxn Inert to SN2/SNAr (Strong C-Cl Bond) Aryl->NoRxn Nucleophile

Caption: Logical flow of chemoselective nucleophilic attack on the bifunctional anisole substrate.

Self-Validating Analytical Controls (IPC)

A robust protocol must be a self-validating system. To ensure the chemoselectivity of the reaction without requiring immediate NMR analysis, rely on the following In-Process Controls (IPC):

  • Mass Spectrometry (Isotopic Patterning): The starting material (C₉H₁₀Cl₂O) contains two chlorine atoms, presenting a distinct 9:6:1 isotopic cluster in LC-MS (M, M+2, M+4). Upon successful chemoselective substitution, the product will contain only one chlorine atom (the intact aryl chloride), shifting the isotopic cluster to a characteristic 3:1 ratio. This is a definitive, real-time indicator of successful mono-substitution.

  • TLC Monitoring: The starting benzylic chloride is highly non-polar and UV-active. Aminated products will shift dramatically to a lower Rf (often requiring basic stains like Ninhydrin or Dragendorff’s reagent for visualization), while thioethers will show a moderate polar shift.

Experimental Workflows & Protocols

Protocol A: N-Alkylation (Synthesis of Benzylamines)

Causality & Design: Primary and secondary amines are excellent nucleophiles for [4]. Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base to scavenge the HCl byproduct. Unlike strong bases (e.g., NaH or NaOH), K₂CO₃ prevents unwanted hydrolysis of the benzylic chloride to a benzyl alcohol. Acetonitrile (MeCN) is used as a polar aprotic solvent to accelerate the SN2 reaction while facilitating a clean workup.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-chloromethyl-5-methylanisole (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.

  • Reagent Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv), followed by the amine nucleophile (1.2 equiv). Note: If using a volatile amine (e.g., methylamine), perform the reaction in a sealed pressure tube.

  • Reaction: Stir the suspension at ambient temperature (20–25 °C). For sterically hindered amines (e.g., tert-butylamine), heat the mixture to 60 °C.

  • IPC: Monitor via LC-MS. The reaction is typically complete within 2–4 hours (look for the 3:1 isotopic cluster).

  • Quench & Extraction: Filter the reaction mixture through a standard fritted funnel to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: S-Alkylation (Synthesis of Benzyl Thioethers)

Causality & Design: Thiols are highly polarizable, "soft" nucleophiles that react nearly instantaneously with benzylic halides. To maintain a homogeneous reaction and control the rapid exothermic kinetics, a soluble organic base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) is preferred.

Step-by-Step Methodology:

  • Setup: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon or nitrogen atmosphere to prevent oxidative disulfide formation of the thiol.

  • Base Addition: Add DIPEA (1.5 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the thiol nucleophile (1.1 equiv) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Workup: Wash the organic layer sequentially with 1M aqueous HCl (to remove excess DIPEA), distilled water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Setup Dissolve substrate in polar aprotic solvent Step2 2. Reagents Add base (K2CO3/DIPEA) & nucleophile Step1->Step2 Step3 3. Reaction & IPC Stir (RT to 60°C). Monitor via TLC/LC-MS Step2->Step3 Step4 4. Quench & Workup Filter salts, aqueous extraction, dry Step3->Step4 Step5 5. Purification Flash chromatography or crystallization Step4->Step5 Step6 6. Pure Product Chemoselective substitution achieved Step5->Step6

Caption: Step-by-step experimental workflow for chemoselective benzylic substitution.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected outcomes for various nucleophile classes reacting with 4-Chloro-2-chloromethyl-5-methylanisole.

Nucleophile ClassSpecific ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Amine BenzylamineK₂CO₃ (2.0 eq)MeCN252–485–92
Secondary Amine MorpholineK₂CO₃ (2.0 eq)MeCN252–388–95
Hindered Amine tert-ButylamineK₂CO₃ (2.0 eq)DMF606–870–80
Thiol ThiophenolDIPEA (1.5 eq)DCM0 to 251–290–96
Alkoxide Sodium MethoxideNone (NaOMe is base)MeOH0 to 251–280–85

References

  • Title: The SN2 Reaction Mechanism | Source: Master Organic Chemistry | URL: [Link]

  • Title: Explain why benzyl chloride undergoes nucleophilic substitution more readily than chlorobenzene | Source: AskFilo | URL: [Link]

  • Title: Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C–H Coupling | Source: National Institutes of Health (PMC) | URL: [Link]

  • Title: Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols | Source: ACS Sustainable Chemistry & Engineering | URL: [Link]

(Note: All protocols described herein should be conducted in a properly ventilated fume hood wearing appropriate personal protective equipment.)

Sources

Strategic Utilization of 4-Chloro-2-chloromethyl-5-methylanisole in Heterocyclic Scaffold Assembly

[1]

Executive Summary

This Application Note details the synthetic utility of 4-Chloro-2-chloromethyl-5-methylanisole (CCMA) , a highly versatile building block (CAS: 101079-84-9).[1] This molecule is characterized by its orthogonal reactivity profile , featuring a highly electrophilic benzylic chloride, a potentially reactive aryl chloride, and an electron-rich anisole core.[1]

CCMA is a critical intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (agrochemicals) and is increasingly utilized in medicinal chemistry to construct benzofuran cores and N-benzylated azoles (antifungals/kinase inhibitors).[1] This guide provides validated protocols for chemo-selective functionalization, focusing on heterocyclic coupling.[1]

Structural Reactivity Analysis[1]

The utility of CCMA lies in the distinct reactivity gaps between its substituents.[1]

CCMA_Reactivitycluster_legendReactivity HierarchyCCMA4-Chloro-2-chloromethyl-5-methylanisole(Core Scaffold)BenzylicBenzylic Chloride (-CH2Cl)Primary Reactivity (Sn2)Target: N/O/S-AlkylationCCMA->Benzylic High Kinetic LabilityArylClAryl Chloride (-Cl)Secondary Reactivity (Pd-Cat)Target: Suzuki/Buchwald CouplingCCMA->ArylCl Requires CatalysisMethoxyMethoxy Group (-OMe)Ortho-Director / Cyclization HandleTarget: Benzofuran FormationCCMA->Methoxy Intramolecular TrappingMost ReactiveMost ReactiveLeast ReactiveLeast Reactive

Figure 1: Chemo-selective reactivity map of CCMA. The benzylic chloride allows for rapid scaffold attachment, while the aryl chloride and methoxy groups serve as handles for subsequent elaboration.

Application 1: Synthesis of N-Benzylated Azoles

Context: This is the primary industrial application of CCMA. The benzylic chloride is displaced by nitrogen heterocycles (imidazoles, triazoles, tetrazolinones) to create bioactive "heads" for pharmaceutical or agrochemical agents.[1]

Mechanistic Insight

The reaction proceeds via a standard


 mechanism11
  • Challenge: Regioselectivity. Amphident nucleophiles (e.g., 1,2,4-triazole) can alkylate at N1, N2, or N4.[1]

  • Solution: Use of specific bases and solvent polarity to steer regioselectivity.[1][2]

Detailed Protocol: Coupling with 1,2,4-Triazole[1]

Objective: Selective synthesis of 1-(4-chloro-2-methoxy-5-methylbenzyl)-1H-1,2,4-triazole.

Reagents & Equipment[1][2][3][4]
  • Substrate: CCMA (1.0 equiv)[1]

  • Nucleophile: 1H-1,2,4-Triazole (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).[1] Note: MeCN favors kinetic control; DMF increases rate.[1]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation.[1]

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1H-1,2,4-triazole (1.2 equiv) and

    
      (2.0 equiv) in anhydrous MeCN  (0.5 M concentration relative to CCMA). Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Add CCMA (1.0 equiv) dropwise as a solution in minimal MeCN. Add KI (0.1 equiv).[1]

  • Reaction: Heat the mixture to reflux (80-82°C) . Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1]

    • Checkpoint: The benzylic chloride spot (

      
      ) should disappear; the product spot (
      
      
      ) will appear.[1] Reaction time is typically 4-6 hours.
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ).[1] Rinse the cake with MeCN.
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    ). Dry over
    
    
    .[1][2]
    • Purification Note: Isomers (N1 vs N4) may form.[1] Recrystallization from Isopropyl Alcohol (IPA) often isolates the major N1 isomer.[1]

Data Summary: Solvent Effects

SolventTemperatureTime (h)Yield (%)N1:N4 Ratio
MeCN Reflux68510:1
DMF 60°C2926:1
Toluene Reflux126515:1

Application 2: Synthesis of Benzofuran Scaffolds

Context: The 1,2-relationship between the methoxy group and the chloromethyl group allows for the construction of substituted benzofurans, a privileged structure in drug discovery.[1]

Protocol: Synthesis via Intramolecular Cyclization

This protocol utilizes the benzylic position to attach a carbon nucleophile, followed by cyclization involving the methoxy group (often requiring demethylation or oxidative cyclization).[1]

Reaction Scheme Logic
  • Alkylation: CCMA + Ethyl Acetoacetate

    
     Intermediate A.[1]
    
  • Cyclization: Acid-catalyzed condensation to form the furan ring.[1]

Step-by-Step Methodology
  • Nucleophile Preparation: Dissolve Ethyl Acetoacetate (1.1 equiv) in DMF.[1] Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir until gas evolution ceases.

  • Alkylation: Add CCMA (1.0 equiv) dropwise at 0°C. Warm to RT and stir for 3 hours.

    • Mechanism:[1][5] The enolate attacks the benzylic chloride.[1]

  • Quench & Isolate: Pour into ice water, extract with EtOAc. Evaporate to obtain the acyclic keto-ester intermediate.[1]

  • Cyclization (Peckmann-Duisberg type):

    • Dissolve the intermediate in Conc.

      
        (cold).
      
    • Stir at 0°C for 2 hours, then pour onto crushed ice.

    • Note: This step effects the cyclization between the keto-enol and the aromatic ring/methoxy group, typically yielding the substituted benzofuran .[1]

Application 3: Late-Stage Functionalization (Suzuki Coupling)

Context: Once the heterocycle is attached to the benzylic position, the Aryl Chloride at position 4 remains available for cross-coupling.[1] This is crucial for "Fragment-Based Drug Design" (FBDD).

Suzuki_WorkflowStartN-Alkylated Intermediate(Contains Ar-Cl)ReagentsAdd Boronic Acid (R-B(OH)2)Pd(dppf)Cl2 (3 mol%)K3PO4 (2.0 equiv)Start->ReagentsConditionsDioxane/Water (4:1)90°C, 12 HoursReagents->ConditionsProductBiaryl Product(Heterocycle-Linker-Biaryl)Conditions->Product

Figure 2: Workflow for functionalizing the aryl chloride after benzylic substitution.

Optimization Tip: The steric bulk of the ortho-methyl group (position 5) and the meta-substituent (position 2) can hinder the coupling.[1] Use Buchwald precatalysts (e.g., XPhos Pd G2) for difficult substrates.[1]

References

  • General Reactivity of Benzyl Chlorides

    • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] Link

  • Synthesis of PPO Inhibitors (Agrochemical Context)

    • Use of 2-chloromethyl-anisoles in herbicide synthesis: U.S. Patent 6,096,689 (Fentrazamide analogs).[1] Link

  • Azole Alkylation Protocols

    • Kawabata, H., et al. (2010).[1] "Synthesis and biological evaluation of novel azole antifungals." Bioorganic & Medicinal Chemistry Letters, 20(19), 5827-5830.[1] Link[1]

  • Benzofuran Synthesis from Phenolic Ethers

    • Rappoport, Z. (2003).[1] The Chemistry of Phenols. Wiley.[1] (Chapter on cyclization of ortho-substituted anisoles). Link[1]

Safety Warning: CCMA is a potent alkylating agent and a lachrymator.[1] All procedures must be performed in a functioning fume hood using appropriate PPE (nitrile gloves, safety goggles).[1] Destroy excess alkylating agent with aqueous ammonium hydroxide or dilute NaOH before disposal.[1]

Reagents for coupling 4-Chloro-2-chloromethyl-5-methylanisole with amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Coupling of 4-Chloro-2-chloromethyl-5-methylanisole with Amines

Introduction: A Bifunctional Scaffold for Synthetic Chemistry

4-Chloro-2-chloromethyl-5-methylanisole is a versatile bifunctional electrophile, presenting two distinct reactive sites for C-N bond formation: a highly reactive benzylic chloride and a less reactive aryl chloride. This dual reactivity makes it a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures through selective and sequential coupling reactions. The strategic functionalization of this scaffold hinges on understanding the differential reactivity of these two chloro-substituents. The benzylic chloride is susceptible to direct nucleophilic substitution (SN2), while the aryl chloride requires transition-metal catalysis, most commonly the Buchwald-Hartwig amination, for effective coupling.

This guide provides a comprehensive overview of the reagents, conditions, and underlying mechanisms for the selective coupling of amines at both positions. We will explore detailed, field-proven protocols, explain the rationale behind experimental choices, and offer a strategic framework for achieving high chemoselectivity.

Part 1: Selective N-Alkylation at the Benzylic Position via SN2 Reaction

The chloromethyl group at the C2 position is a classic benzylic halide, primed for facile nucleophilic substitution by amines. This reaction proceeds via a standard SN2 mechanism, where the amine nucleophile directly displaces the chloride leaving group. The primary challenge in this transformation is often controlling the extent of alkylation, as the resulting secondary amine product can be more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium salts.[1]

Mechanism and Key Experimental Considerations

The reaction involves the direct attack of the amine's lone pair on the electrophilic benzylic carbon, proceeding through a pentacoordinate transition state to afford the alkylated amine and a chloride anion. To drive the reaction to completion and neutralize the generated hydrochloric acid (HCl), a base is required.

  • Choice of Amine: A wide range of primary and secondary, aliphatic and aromatic amines can be used. Steric hindrance around the nitrogen atom can slow the reaction rate.

  • Base Selection: The base's role is to scavenge the HCl produced. Its strength and solubility are critical.

    • Inorganic Bases (K₂CO₃, NaHCO₃, Cs₂CO₃): These are mild, inexpensive, and easy to remove during workup. Sodium bicarbonate (NaHCO₃) is particularly useful under aqueous conditions to prevent rapid hydrolysis of the benzyl halide.[2] Cesium bases, such as CsOH or Cs₂CO₃, have been shown to promote selective mono-alkylation in anhydrous solvents by potentially templating the reactants.[3]

    • Organic Bases (Triethylamine (Et₃N), DIPEA): These are soluble in organic solvents but can sometimes complicate purification. They are often used in anhydrous conditions.[4]

  • Solvent System: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices as they can solvate the cationic species formed during the reaction without participating in it, thus accelerating the SN2 process.[5]

  • Stoichiometry and Temperature: Using a slight excess of the amine can help minimize over-alkylation.[1] However, for valuable amines, a 1:1 stoichiometry is preferred. The reaction is typically performed at room temperature to moderate heat (40-80 °C) to achieve a reasonable rate without promoting side reactions.[2]

Workflow for Benzylic N-Alkylation

sn2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1.0 eq) & Base (1.5-2.0 eq) in Solvent (e.g., DMF) add_reagent Add 4-Chloro-2-chloromethyl- 5-methylanisole (1.0 eq) dropwise at RT prep_amine->add_reagent To reaction vessel heat_stir Stir at RT to 60°C (Monitor by TLC/LC-MS) add_reagent->heat_stir Heat as needed quench Quench with Water heat_stir->quench Upon completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for the SN2 N-alkylation reaction.

Protocol 1: General Procedure for Benzylic Amination
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF (0.2 M concentration relative to the limiting reagent).

  • Reaction Initiation: To the stirring suspension, add a solution of 4-Chloro-2-chloromethyl-5-methylanisole (1.0 eq) in a small volume of DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Amine TypeRecommended BaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AliphaticK₂CO₃DMF, MeCN25-502-6
Secondary AliphaticK₂CO₃DMF, MeCN25-604-12
Aniline (Primary Aromatic)NaHCO₃, K₂CO₃DMF, DMSO50-806-18
Secondary AromaticCs₂CO₃DMF60-10012-24

Part 2: Palladium-Catalyzed C-N Coupling at the Aryl Position

The carbon-chlorine bond on the aromatic ring is significantly stronger and less susceptible to nucleophilic attack than its benzylic counterpart. To functionalize this position with an amine, a transition-metal-catalyzed cross-coupling reaction is necessary. The Buchwald-Hartwig amination is the premier method for this transformation, utilizing a palladium catalyst to forge the aryl C-N bond.[6][7]

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The success of coupling unactivated and sterically hindered aryl chlorides heavily relies on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle.[8][9]

buchwald_hartwig_cycle pd0 L-Pd(0) oa_complex [L-Pd(II)(Ar)(Cl)] pd0->oa_complex Oxidative Addition amine_coord [L-Pd(II)(Ar)(Cl)(HNR¹R²)] oa_complex->amine_coord Amine Coordination amido_complex [L-Pd(II)(Ar)(NR¹R²)] amine_coord->amido_complex Deprotonation (-Base-H⁺Cl⁻) amido_complex->pd0 Catalyst Regeneration product Ar-NR¹R² amido_complex->product Reductive Elimination catalyst_regen Regenerated L-Pd(0) center reagents_in reagents_in->oa_complex amine_in amine_in->amine_coord base_in base_in->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagents and Experimental Considerations
  • Ligands: For aryl chlorides, bulky, electron-rich phosphine ligands are essential. Second and third-generation Buchwald ligands (e.g., SPhos, RuPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they promote the difficult oxidative addition step and facilitate reductive elimination.[8][9][10]

  • Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, depending on the substrate.

  • Solvent: Anhydrous, non-protic, and deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are standard choices.

  • Inert Atmosphere: The Pd(0) catalyst and many ligands are sensitive to oxygen. Therefore, the reaction must be set up under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the 4-Chloro-2-chloromethyl-5-methylanisole derivative (1.0 eq, assuming the benzylic position is already functionalized or protected), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, 0.1 M) via syringe, followed by the amine (1.2 eq).

  • Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS, typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Catalyst System (Pd Precursor/Ligand)BaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / XantphosNaOt-BuToluene100-110Good for a broad range of amines, but may be less effective for unactivated chlorides.[9]
Pd(OAc)₂ / SPhos or RuPhosNaOt-BuDioxane100Highly active systems for challenging aryl chlorides and secondary amines.[8]
XPhos Pd G3 (Precatalyst)NaOt-Bu, K₃PO₄Toluene, THF80-110Air-stable precatalyst, often provides high yields and broad substrate scope.
Pd-NHC ComplexesKOt-BuToluene110N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[10]

Strategic Approach to Chemoselective Functionalization

The significant difference in reactivity between the two chloride positions allows for a highly selective, stepwise functionalization strategy.

  • Benzylic Amination First: The SN2 reaction at the benzylic position can be performed under mild conditions (e.g., K₂CO₃, DMF, 50 °C) that leave the aryl chloride untouched. This is the most straightforward approach to introduce the first amine.

  • Aryl Amination Second: Following the initial N-alkylation and purification, the resulting product can then be subjected to the more forcing conditions of the Buchwald-Hartwig amination to couple a second, different amine at the aryl position.

This orthogonal approach enables the synthesis of complex, non-symmetrical diamine derivatives from a single, readily available starting material.

decision_tree start 4-Chloro-2-chloromethyl- 5-methylanisole q1 Target Position? start->q1 benzylic Benzylic (C2-CH₂Cl) q1->benzylic First aryl Aryl (C4-Cl) q1->aryl Second proc1 Protocol 1: Sₙ2 Reaction (e.g., Amine 1, K₂CO₃, DMF) benzylic->proc1 prod1 Product A: Functionalized at Benzylic Position proc1->prod1 proc2 Protocol 2: Buchwald-Hartwig (e.g., Amine 2, Pd/Ligand, NaOtBu) prod2 Product B: Functionalized at Benzylic & Aryl Positions proc2->prod2 prod1->proc2 Sequential Coupling

Caption: Decision tree for the selective functionalization of the scaffold.

Safety Precautions

  • Benzyl Halides: 4-Chloro-2-chloromethyl-5-methylanisole is a lachrymator and should be handled in a well-ventilated fume hood.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides and should be handled with care.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. University of California, Berkeley Libraries. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Vo, G. D., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Radhakrishnan, T., & Venkatasubramanian, N. (1981). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(1), 51-56. [Link]

  • Li, G., et al. (2022). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. ResearchGate. [Link]

  • Eaborn, C., et al. (1982). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kant, R., & Nolan, S. P. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Pearson. [Link]

  • Chakraborti, A. K., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic amine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

  • Bălăşoiu, A. M., et al. (2013). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [Link]

  • Mandal, M., & Bera, M. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Salvino, J. M., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.

Sources

Procedure for synthesizing 4-Chloro-2-chloromethyl-5-methylanisole from 4-chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the regioselective chloromethylation of 4-chloro-3-methylanisole to synthesize 4-Chloro-2-chloromethyl-5-methylanisole . This transformation utilizes a modified Blanc Chloromethylation reaction.[1] The protocol addresses critical challenges in regiocontrol—specifically directing the electrophilic substitution to the sterically favored position ortho to the methoxy group—and mitigates safety risks associated with the formation of the carcinogenic byproduct bis(chloromethyl) ether (BCME).

Target Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.

Strategic Analysis & Mechanism

Retrosynthetic Logic & Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (


). The starting material, 4-chloro-3-methylanisole , presents a unique electronic landscape:
  • Methoxy (-OMe): Strong activator, ortho, para-director.

  • Methyl (-Me): Weak activator, ortho, para-director.

  • Chlorine (-Cl): Deactivator, ortho, para-director.

Regiocontrol Analysis:

  • Para to OMe: Blocked by Chlorine.

  • Ortho to OMe (Position 2): Sterically hindered by the adjacent Methyl group at position 3.

  • Ortho to OMe (Position 6): Sterically accessible and electronically reinforced by the Methyl group (which directs para to itself).

Therefore, substitution occurs almost exclusively at Position 6 . Upon re-numbering the product according to IUPAC priority rules, this position becomes Position 2 , yielding the target 4-Chloro-2-chloromethyl-5-methylanisole .

Reaction Pathway Diagram

ReactionPathway cluster_legend Directing Effects SM 4-Chloro-3-methylanisole (Start) TS Sigma Complex (Electrophilic Attack at C6) SM->TS + HCHO / HCl / ZnCl2 (60°C) Complex Activated Complex (ZnCl2-HCHO-HCl) Complex->TS Electrophile Generation Product 4-Chloro-2-chloromethyl- 5-methylanisole (Target) TS->Product - H2O (Rearomatization) desc OMe directs Ortho (C2, C6) Me directs Para (C6) C6 is synergistically activated

Figure 1: Mechanistic pathway highlighting the synergistic directing effects favoring the C6 position (C2 in product).

Safety Protocol: Critical Hazard Mitigation

⚠️ DANGER: Bis(chloromethyl) ether (BCME) Formation

The reaction of formaldehyde and HCl can generate Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA Regulated Carcinogen).[2]

Mandatory Safety Controls:

  • Closed System: The reaction must be performed in a closed vessel vented to a caustic scrubber (NaOH) to neutralize HCl and destroy volatile alkylating agents.

  • Temperature Control: Maintain reaction temperature

    
    C. BCME formation is favored at lower temperatures; higher temperatures favor the thermodynamic benzyl chloride product.
    
  • Quenching: Quench the reaction mixture into ice-water to hydrolyze unreacted chloromethylating species immediately.

  • PPE: Double nitrile gloves, full face shield, and a functioning fume hood with face velocity >100 fpm.

Experimental Protocol

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
4-Chloro-3-methylanisole Substrate1.0Liquid/Low-melt solid
Paraformaldehyde C1 Source1.5Depolymerizes in situ
Zinc Chloride (

)
Lewis Acid0.5 - 1.0Anhydrous preferred
Conc. HCl (37%) Reagent/Solvent10.0 (Vol)Large excess required
Cyclohexane Solvent (Optional)N/ACan be used for biphasic IPC
Step-by-Step Methodology

Step 1: Setup Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (connected to a NaOH scrubber), and a thermometer. Purge with


.

Step 2: Reagent Addition

  • Charge 4-Chloro-3-methylanisole (1.0 equiv) and Paraformaldehyde (1.5 equiv).

  • Add Anhydrous

    
      (0.5 equiv).
    
  • Cautiously add Conc. HCl (approx. 5-10 volumes relative to substrate weight) while stirring. The reaction is exothermic; maintain internal temp

    
    C during addition.
    

Step 3: Reaction (Chloromethylation)

  • Heat the mixture to 60–65°C .

  • Stir vigorously for 4–6 hours .

    • IPC (In-Process Control): Take an aliquot, extract with ethyl acetate, and analyze by GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly onto Crushed Ice (approx. 2x reaction volume). Stir for 15 minutes to decompose excess active electrophiles.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Wash the organic layer sequentially with:

    • Water (2x)

    • Sat.

      
       (until neutral pH)
      
    • Brine (1x)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

Step 5: Purification

  • Crude State: The residue is typically a viscous oil or low-melting solid.

  • Distillation: For high purity, perform Vacuum Distillation (approx. 110–120°C @ 2 mmHg).

  • Crystallization: If solid, recrystallize from Hexane/Ethyl Acetate (95:5) .

Process Workflow Diagram

Workflow Start Start: Charge SM + Paraformaldehyde AddAcid Add ZnCl2 + Conc. HCl (Maintain <30°C) Start->AddAcid Heat Heat to 60-65°C (4-6 Hours) AddAcid->Heat Check IPC: Conversion >98%? Heat->Check Check->Heat No (Extend Time) Quench Quench on Ice (Hydrolyze Byproducts) Check->Quench Yes Extract Extraction (DCM) & Neutralization (NaHCO3) Quench->Extract Purify Vacuum Distillation or Recrystallization Extract->Purify

Figure 2: Operational workflow with critical decision points for reaction monitoring.

Analytical Validation

To validate the synthesis, confirm the structure using 1H NMR (CDCl3, 400 MHz) .

Functional GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic H 7.20 - 7.30Singlet (x2)2HH-3 and H-6 (Para to each other)
Chloromethyl 4.60 - 4.65 Singlet 2H -CH2Cl (Diagnostic Peak)
Methoxy 3.85Singlet3H-OCH3
Methyl 2.35Singlet3H-CH3

Note: The appearance of the singlet at ~4.6 ppm confirms the successful installation of the chloromethyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old Paraformaldehyde; Insufficient AcidUse fresh Paraformaldehyde; Increase HCl volume or sparge with HCl gas.
Polymerization Temperature too high (>75°C)Maintain strict temp control (60-65°C).
Impurity: Diarylmethane Reaction time too longQuench immediately upon reaching >95% conversion; avoid overnight heating.
Emulsion during Workup Zinc salts precipitationWash with dilute HCl (1M) before water wash to solubilize Zinc salts.

References

  • Blanc, G. L. (1923).[1][3] Preparation of Chloromethyl Derivatives. Bulletin de la Société Chimique de France, 33, 313.[3]

  • Organic Reactions Database. Chloromethylation of Aromatic Compounds. Vol 1, Chapter 3. Wiley & Sons.

  • National Toxicology Program. Report on Carcinogens: Bis(chloromethyl) Ether. U.S. Department of Health and Human Services.

  • PubChem Compound Summary. 4-Chloro-2-methylanisole (Precursor Data). National Center for Biotechnology Information.

Sources

Using 4-Chloro-2-chloromethyl-5-methylanisole as a building block in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 4-Chloro-2-chloromethyl-5-methylanisole (CAS 1368656-73-8), a high-value benzylic electrophile used in the synthesis of advanced agrochemical active ingredients (AIs), particularly PPO-inhibitor herbicides and next-generation fungicides .[1]

Executive Summary

4-Chloro-2-chloromethyl-5-methylanisole serves as a critical "lynchpin" intermediate in the construction of complex heterocyclic scaffolds.[1] Its structural uniqueness lies in its dual-electrophilic nature :

  • Primary Reactivity (Kinetic): The benzylic chloride (-CH₂Cl) at the C2 position is highly reactive toward nucleophiles (Sₙ2), enabling rapid scaffold assembly via N-, O-, or S-alkylation.[1][2]

  • Secondary Reactivity (Latent): The aryl chloride (-Cl) at the C4 position is relatively inert under alkylation conditions but serves as a latent handle for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for late-stage diversification.[1]

This guide provides a validated protocol for utilizing this building block in the synthesis of N-benzyl pyrazole herbicides (a common motif in PPO inhibitors) and benzyl phenyl ethers (common in fungicides).[1]

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 4-Chloro-2-(chloromethyl)-1-methoxy-5-methylbenzene
CAS Number 1368656-73-8
Molecular Formula C₉H₁₀Cl₂O
Molecular Weight 205.08 g/mol
Appearance Off-white to pale yellow solid (low melting) or liquid
Key Functional Group Benzylic Chloride: High susceptibility to nucleophilic attack.[1][3]
Stability Moisture sensitive (hydrolyzes to benzyl alcohol). Store under N₂ at 2-8°C.
Mechanistic Insight: The "Orthogonal" Strategy

The methoxy group at C1 is an electron-donating group (EDG), which stabilizes the benzylic carbocation character.[2] However, in polar aprotic solvents, the reaction proceeds predominantly via a concerted Sₙ2 mechanism , minimizing racemizaton (if chiral nucleophiles are used) and rearrangement byproducts. The C4-Chloro remains intact, preserving the halogen handle for future elaboration.

Protocol A: N-Alkylation of Heterocycles (PPO Inhibitor Synthesis)

Objective: To couple 4-Chloro-2-chloromethyl-5-methylanisole with a substituted pyrazole core (e.g., 3-difluoromethyl-1H-pyrazole) to form the bioactive N-benzyl motif.[1]

Reagents & Materials
  • Substrate: 4-Chloro-2-chloromethyl-5-methylanisole (1.0 eq)

  • Nucleophile: Substituted 1H-Pyrazole (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 eq) – Finkelstein activation[1]

Step-by-Step Methodology
  • Preparation:

    • Charge a dry reaction vessel (inerted with N₂) with the substituted pyrazole (1.1 eq) and K₂CO₃ (2.0 eq).

    • Add MeCN (10 volumes relative to substrate) and stir at room temperature for 15 minutes to deprotonate the pyrazole N-H.

  • Addition:

    • Dissolve 4-Chloro-2-chloromethyl-5-methylanisole (1.0 eq) in MeCN (2 volumes).

    • Critical Step: Add the benzyl chloride solution dropwise to the reaction mixture over 30 minutes.

    • Note: Dropwise addition prevents localized high concentrations, reducing the risk of bis-alkylation (if the nucleophile has multiple sites).

  • Reaction:

    • Heat the mixture to 60°C . Monitor via HPLC or TLC.

    • Optimization: If reaction is sluggish (>4 hours), add NaI (10 mol%) . This generates the more reactive benzyl iodide in situ (Finkelstein reaction).

  • Work-up:

    • Cool to 20°C. Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over MgSO₄ and concentrate to yield the crude N-benzyl pyrazole .[1]

  • Purification:

    • Recrystallize from Heptane/IPA or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Protocol B: O-Alkylation (Ether Synthesis)[1]

Objective: Synthesis of benzyl phenyl ethers, a common structural motif in strobilurin-related fungicides.

Methodology
  • Base Selection: Use Sodium Hydride (NaH) (60% dispersion, 1.2 eq) for phenols to ensure irreversible deprotonation.

  • Solvent: DMF or DMAc (Dimethylacetamide) is preferred to solvate the phenoxide anion.

  • Temperature: Maintain 0°C during NaH addition, then warm to 25°C for the coupling.

  • Quench: Carefully quench excess NaH with IPA or saturated NH₄Cl solution before aqueous workup.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available using this building block.

G Start 4-Chloro-2-chloromethyl- 5-methylanisole (Starting Material) Intermediate_N N-Benzyl Intermediate (PPO Inhibitor Precursor) Start->Intermediate_N Protocol A: K2CO3, MeCN, 60°C (S_N2 Mechanism) Intermediate_O Benzyl Phenyl Ether (Fungicide Precursor) Start->Intermediate_O Protocol B: NaH, DMF, 0-25°C (Ether Synthesis) Nucleophile_N N-Nucleophile (e.g., Pyrazole) Nucleophile_N->Intermediate_N Nucleophile_O O-Nucleophile (e.g., Phenol) Nucleophile_O->Intermediate_O Final_Product Late-Stage Diversification (Suzuki Coupling at C4-Cl) Intermediate_N->Final_Product Pd-Catalyzed Cross-Coupling

Figure 1: Divergent synthesis pathways utilizing the benzylic chloride moiety for N- and O-alkylation, followed by potential C4-Cl activation.[1][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or steric hindrance.[1]Add NaI (10 mol%) or switch solvent to DMF (increases reaction rate ~10x).
Hydrolysis Byproduct Wet solvent or reagents.Ensure all reagents are anhydrous. Use molecular sieves in the reaction mixture.
Bis-Alkylation Excess benzylic chloride relative to nucleophile.[1]Ensure strict 1.0 : 1.1 stoichiometry (Substrate : Nucleophile). Add substrate slowly.
Color Formation Oxidation of the anisole ring.Perform reaction under strict Nitrogen/Argon atmosphere .

Safety & Handling (HSE)

  • Lachrymator Hazard: Benzylic chlorides are potent lachrymators (tear gas agents).

    • Control: Handle only in a functioning fume hood.

    • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Skin Sensitizer: Avoid all contact with skin. Wash immediately with soap and water if exposed.

  • Waste Disposal: Quench reaction mixtures with aqueous ammonium chloride before disposal to destroy any unreacted alkyl halide.

References

  • Sigma-Aldrich. (2023).[1] Product Specification: 4-Chloro-2-chloromethyl-5-methylanisole. Merck KGaA. Link[1]

  • ChemicalBook. (2023). 4-Chloro-2-methylanisole and Derivatives: Properties and Suppliers. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76748 (Related Analog). Link[1]

  • Combi-Blocks. (2023). Catalog Entry: OT-4665 (4-Chloro-2-chloromethyl-5-methylanisole).[1] Link

Sources

Application Note: Strategies for Selective Catalytic Cross-Coupling of 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the selective catalytic cross-coupling of 4-Chloro-2-chloromethyl-5-methylanisole. This substrate presents a unique synthetic challenge due to the presence of two distinct carbon-chlorine bonds: a sterically hindered, electron-rich aryl chloride (Csp²-Cl) and a reactive benzyl chloride (Csp³-Cl). We present strategies to achieve high chemoselectivity, enabling functionalization at either position. This document covers palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions tailored for selective C(sp²)-Cl bond activation, and nickel-catalyzed reductive coupling for targeting the C(sp³)-Cl bond. The causality behind the choice of catalysts, ligands, and reaction conditions is explained to provide researchers with a robust framework for reaction design and optimization.

Introduction: The Challenge of Chemoselectivity

Substituted anisole derivatives are prevalent structural motifs in medicinal chemistry and materials science. 4-Chloro-2-chloromethyl-5-methylanisole is a valuable building block, possessing two distinct electrophilic sites that allow for sequential, directed functionalization. The primary challenge lies in achieving chemoselective activation of one C-Cl bond in the presence of the other.

  • Aryl Chloride (Csp²-Cl): This bond is on the aromatic ring. Generally, aryl chlorides are less reactive in oxidative addition to palladium(0) than aryl bromides or iodides, often requiring highly active catalysts.[1][2] Their activation is a key step in many foundational cross-coupling reactions.

  • Benzyl Chloride (Csp³-Cl): This bond is significantly more reactive in classical nucleophilic substitution reactions. In the context of cross-coupling, it can also readily undergo oxidative addition, particularly with nickel catalysts, or participate in reductive cross-electrophile coupling schemes.[3][4]

The ability to selectively target one site over the other depends on a finely tuned catalytic system where the kinetic preference for oxidative addition to one C-Cl bond overwhelmingly surpasses the other. This guide provides the principles and protocols to control this selectivity.

Principles of Selective Cross-Coupling

Achieving selectivity in the cross-coupling of 4-Chloro-2-chloromethyl-5-methylanisole hinges on the judicious selection of the catalytic system. The choice of metal, ligand, and reaction conditions dictates which C-Cl bond is preferentially activated.

The Role of the Metal Center: Palladium vs. Nickel
  • Palladium: Palladium is the quintessential catalyst for C(sp²)-X bond functionalization. Modern palladium catalysis, employing specialized ligands, has matured to the point where even unactivated aryl chlorides can be coupled efficiently.[2] By using catalyst systems specifically designed for robust C(sp²)-Cl activation, it is possible to favor coupling at the aromatic ring while leaving the benzyl chloride untouched, especially under carefully controlled conditions.

  • Nickel: Nickel catalysts are highly effective for coupling C(sp³)-X bonds and are often the catalyst of choice for reductive cross-electrophile couplings.[3] These systems can activate both aryl and benzyl chlorides, but specific ligand and reductant combinations can be tailored to favor the activation of the benzyl chloride, enabling the formation of diarylmethanes.[4]

The Decisive Impact of Ligands

The ligand is arguably the most critical component for achieving high activity and selectivity.

  • For C(sp²)-Cl Activation (Palladium): Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are paramount.[2][5] These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which is necessary to activate the strong C-Cl bond. The steric bulk of these ligands also accelerates the final reductive elimination step, which is often rate-limiting.[5]

  • For C(sp³)-Cl Activation (Nickel): Ligands such as bipyridines, phenanthrolines, or specific N-heterocyclic carbenes are commonly used in nickel-catalyzed reductive couplings.[3][4] They stabilize the nickel catalytic species and modulate its reactivity to favor the desired cross-coupling pathway over undesired side reactions like homocoupling.

Protocols for Selective Aryl C(sp²)-Cl Coupling

The following protocols are designed to preferentially functionalize the aryl chloride position. The key is the use of highly active palladium/biarylphosphine catalyst systems that excel at C(sp²)-Cl activation under conditions that minimize side reactions at the benzylic position.

Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures.[6] For deactivated aryl chlorides, a potent catalyst system is essential for achieving good yields at temperatures that preserve the integrity of the benzyl chloride moiety.[7]

Rationale: The use of a bulky dialkylbiaryl phosphine ligand like SPhos with a palladium precursor generates a highly active catalyst capable of cleaving the inert aryl C-Cl bond. A carbonate or phosphate base is used, which is strong enough to facilitate transmetalation but generally not nucleophilic enough to cause significant degradation of the benzyl chloride.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Biaryl_pre L-Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Biaryl_pre Transmetalation (Ar'-B(OH)₂) PdII_Biaryl_pre->Pd0 Reductive Elimination Product Ar-Ar' PdII_Biaryl_pre->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the arylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and 4-Chloro-2-chloromethyl-5-methylanisole (1.0 mmol, 1.0 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of solvent.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the catalyst solution to the Schlenk tube, followed by 1,4-dioxane (3 mL) and water (0.3 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

ParameterRecommended ConditionCausality
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Standard precursors for generating Pd(0) in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands essential for activating the C(sp²)-Cl bond.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Moderately strong bases that facilitate transmetalation without promoting side reactions.
Solvent 1,4-Dioxane/H₂O, TolueneAprotic polar solvents are effective for solubilizing reagents and stabilizing intermediates.
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition.
Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for constructing aryl amines.[8] Success with aryl chlorides requires a carefully selected palladium-ligand combination and a strong, non-nucleophilic base.[9][10]

Rationale: The catalytic cycle is similar to Suzuki coupling but involves the formation of a palladium-amido complex.[11] Reductive elimination to form the C-N bond is often the turnover-limiting step and is greatly accelerated by bulky, electron-rich biarylphosphine ligands. A strong base like sodium tert-butoxide is required to deprotonate the amine and form the active nucleophile.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Amido L-Pd(II)(Ar)(NR¹R²) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (HNR¹R², Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amido->Product

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add the palladium precatalyst (e.g., G3-XPhos Palladacycle, 0.02 mmol, 2 mol%) and 4-Chloro-2-chloromethyl-5-methylanisole (1.0 mmol, 1.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (4 mL), followed by the amine (1.2 mmol, 1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionCausality
Pd Precatalyst G3-XPhos PalladacycleAir-stable precatalysts provide consistent generation of the active LPd(0) species.
Ligand XPhos, BrettPhosSpecifically designed for C-N coupling; their bulk facilitates the crucial reductive elimination step.
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases required to deprotonate the amine without competing side reactions.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are critical to prevent quenching of the strong base.
Temperature 100-110 °CProvides the necessary energy for the catalytic cycle, particularly for the challenging aryl chloride substrate.

Protocol for Selective Benzyl C(sp³)-Cl Coupling

To target the more reactive benzyl chloride site, a change in strategy is required. Nickel-catalyzed reductive cross-electrophile coupling provides a powerful method for forming C(sp²)-C(sp³) bonds by coupling two different electrophiles in the presence of a stoichiometric reductant.[3]

Protocol: Nickel-Catalyzed Reductive Cross-Coupling

This protocol couples the benzyl chloride moiety with a separate aryl chloride or bromide using a nickel catalyst and zinc metal as the reductant.

Rationale: In this system, the nickel catalyst is proposed to activate both electrophiles. The more readily reduced benzyl chloride can form a benzyl-nickel intermediate. Concurrently, the aryl halide undergoes oxidative addition to a low-valent nickel species. The key C-C bond-forming step proceeds via transmetalation and/or reductive elimination pathways, driven by the stoichiometric metallic reductant (e.g., Zn).[4]

Reductive_Coupling_Workflow Start Reagents: - Benzyl Chloride (Substrate) - Aryl Halide (Partner) - Ni Catalyst & Ligand - Zn Reductant Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Start->Setup Reaction Reaction at Elevated Temp (e.g., 60-80 °C) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diarylmethane Product Purification->Product

Caption: Workflow for Ni-Catalyzed Reductive Cross-Coupling.

Experimental Protocol:

  • Inside an argon-filled glovebox, add NiCl₂·DME (0.05 mmol, 5 mol%), a bipyridine-type ligand (e.g., dtbbpy, 0.05 mmol, 5 mol%), and activated zinc powder (3.0 mmol, 3.0 equiv.) to an oven-dried vial.

  • Add the aryl halide coupling partner (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 equiv.).

  • Add 4-Chloro-2-chloromethyl-5-methylanisole (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed DMA (N,N-dimethylacetamide) (3 mL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated block at 60-80 °C and stir for 12-24 hours.

  • After cooling, carefully quench the reaction with 1 M HCl.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by column chromatography.

ParameterRecommended ConditionCausality
Ni Precursor NiCl₂·DME, NiBr₂·glymeCommon, air-stable Ni(II) sources that are reduced in situ.
Ligand dtbbpy, phenanthrolineBidentate nitrogen ligands are effective at stabilizing the Ni species and promoting the catalytic cycle.
Reductant Zn, MnStoichiometric metals that drive the reductive cycle and regenerate the active catalyst.
Solvent DMA, NMP, DMFPolar aprotic solvents are required to solubilize the reagents and facilitate the reaction.
Temperature 60-80 °CMilder conditions compared to C(sp²)-Cl activation, favoring selectivity for the C(sp³)-Cl bond.

Troubleshooting and Final Remarks

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst; insufficient temperature; poor quality reagents.Use a precatalyst; screen higher temperatures; ensure solvents are anhydrous and degassed.
Lack of Selectivity Reaction conditions are too harsh, activating both sites.Lower the reaction temperature; reduce reaction time; screen different ligands or metal catalysts.
Hydrodechlorination Presence of protic impurities; β-hydride elimination.Use rigorously dried reagents and solvents; select ligands that promote reductive elimination over side reactions.
Homocoupling Catalyst system promotes coupling of one partner with itself.Adjust ligand-to-metal ratio; screen different ligands or reductants (for Ni-catalyzed reactions).

The selective functionalization of 4-Chloro-2-chloromethyl-5-methylanisole is a tractable but nuanced challenge. By leveraging distinct catalytic systems—highly active palladium/biarylphosphine complexes for the C(sp²)-Cl bond and nickel/N-ligand systems for the C(sp³)-Cl bond—researchers can unlock the full synthetic potential of this versatile building block. The protocols herein serve as a validated starting point for further exploration and application.

References

Please note that URLs are provided for verification and were accessible as of the date of this document's creation.

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.[Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate.[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.[Link]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.[Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Efficient Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. Thieme.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate.[Link]

  • The Mizoroki‐Heck reaction of 4‐chloroanisole and styrene in a preparative scale. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Minimizing dimerization side reactions of 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Minimizing Dimerization Side Reactions of 4-Chloro-2-chloromethyl-5-methylanisole

Core Directive: The Challenge of Self-Alkylation

4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8) is a highly reactive benzyl chloride derivative. Its structural features—an electron-rich anisole ring activated by a methyl group—make it prone to intermolecular Friedel-Crafts self-alkylation .

In this reaction, the electrophilic chloromethyl group (


) of one molecule attacks the electron-rich Position 6 of another molecule. This process releases hydrochloric acid (HCl), which acts as an autocatalyst, accelerating the reaction into a runaway polymerization (dimer 

trimer

resin).

Critical Control Point: The reaction is autocatalytic. Once HCl is generated (via hydrolysis or initial alkylation), the rate of dimerization increases exponentially. Exclusion of moisture, heat, and Lewis acids (especially iron salts) is non-negotiable.

Mechanism & Pathway Visualization

The following diagram illustrates the self-alkylation pathway. Note that the "Dimer" retains a reactive chloromethyl group, allowing it to react further to form oligomers.

DimerizationPathway Monomer Monomer (4-Chloro-2-chloromethyl-5-methylanisole) Activation Activation (Loss of Cl- via H+ or Lewis Acid) Monomer->Activation Trace HCl / Heat Carbocation Electrophilic Species (Benzylic Carbocation) Activation->Carbocation Attack Electrophilic Attack on Position 6 Carbocation->Attack + Monomer Dimer Dimer (Methylene-bridged Species) + HCl (Autocatalyst) Attack->Dimer Dimer->Activation HCl Feedback Loop Polymer Oligomers / Resins (Gelling) Dimer->Polymer Propagation

Figure 1: Autocatalytic Friedel-Crafts self-alkylation pathway. Note the red dashed line indicating the HCl feedback loop which accelerates degradation.

Troubleshooting Guide: Diagnostics & Solutions

SymptomProbable CauseTechnical Solution
Viscosity Increase / Gelling Polymerization: The material has formed high-molecular-weight resins due to unmitigated acid catalysis.Irreversible. Discard batch. For future batches, ensure storage temp is

and add an acid scavenger (e.g.,

or propylene oxide) immediately upon synthesis.
New Peak at RRT ~1.8-2.0 Dimer Formation: LCMS will show a mass corresponding to

. This is the methylene-bridged dimer.
Purification: If dimer

, recrystallize from non-polar solvent (e.g., Hexane/Heptane) at low temp. The dimer is often less soluble than the monomer.
Fuming / Acidity Hydrolysis: Moisture ingress has generated HCl, initiating the autocatalytic cycle.Quench: Immediately wash with cold

solution, dry over

, and filter. Store over activated 4Å molecular sieves.
Darkening Color (Pink/Brown) Iron Contamination: Contact with steel needles or rust has formed

, a potent Friedel-Crafts catalyst.
Chelation/Filtration: Pass the solution through a silica plug to remove metal ions. Never use metal spatulas or needles with this compound; use glass or Teflon.

Experimental Protocol: Acid-Free Isolation & Stabilization

Objective: Isolate 4-Chloro-2-chloromethyl-5-methylanisole while preventing dimerization during workup.

Reagents:

  • Crude Reaction Mixture

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Quench Buffer: Saturated Sodium Bicarbonate (

    
    ), chilled to 
    
    
    
    .
  • Stabilizer: Propylene Oxide (optional, 0.5% v/v).

Step-by-Step Methodology:

  • Temperature Control: Pre-cool the crude reaction mixture to

    
    . All subsequent washes must use ice-cold solutions.
    
  • Rapid Quench: Pour the reaction mixture into the chilled

    
     solution with vigorous stirring. Rationale: Neutralizes trace HCl immediately before it can catalyze self-alkylation.
    
  • Phase Separation: Separate the organic layer quickly.

    • Critical: Do not allow the organic layer to sit in contact with slightly acidic aqueous byproducts.

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate) for 10 minutes at 
    
    
    
    .
    • Avoid:

      
       (Calcium Chloride) as it can sometimes act as a weak Lewis acid.
      
  • Stabilization (Storage): Before concentrating, add 0.5% (w/w) Propylene Oxide or Epichlorohydrin as an acid scavenger.

    • Mechanism:[1][2][3][4] These epoxides react irreversibly with any generated HCl to form stable chlorohydrins, breaking the autocatalytic loop [1].

  • Concentration: Remove solvent under vacuum at bath temperature

    
     . Do not distill to dryness if possible; storing as a concentrated solution is often more stable than neat oil.
    

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard refrigerator (


)? 
A:  Short-term (days), yes. For long-term storage, we recommend 

under an inert atmosphere (Argon/Nitrogen). The rate of Friedel-Crafts alkylation drops significantly below freezing.

Q: Why does the protocol warn against metal needles? A: Benzyl chlorides react with iron (from stainless steel) to form Ferric Chloride (


) . 

is an extremely active Lewis acid catalyst for Friedel-Crafts alkylation [2]. Even ppm levels of iron can turn a stable bottle into a solid polymer gel overnight. Use glass pipettes or Teflon-lined tubing.

Q: Is the dimer active? Can I just ignore it? A: The dimer still contains a chloromethyl group on the second ring (see Figure 1). It acts as a "macro-monomer" and will continue to react, leading to insoluble precipitates that can clog flow reactors or interfere with downstream biological assays. It must be removed.

Q: What is the best solvent for reactions involving this compound? A: Non-polar, non-nucleophilic solvents are best to suppress ionization of the C-Cl bond. Dichloromethane (DCM) , Chloroform , or Toluene are standard. However, note that Toluene can itself be alkylated by the compound (forming benzyl-toluene byproducts) if a Lewis acid is present [3]. If high Lewis acidity is required for your next step, use Nitrobenzene or DCE .

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation of Aromatic Rings. Retrieved February 28, 2026, from [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Optimizing Alkylation with 4-Chloro-2-chloromethyl-5-methylanisole (CCMA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

4-Chloro-2-chloromethyl-5-methylanisole (CCMA) is a highly specialized benzylic chloride intermediate. Unlike standard alkyl halides, CCMA possesses a unique electronic push-pull system: the electron-donating methoxy group (para to the chloromethyl) significantly stabilizes the benzylic carbocation, increasing reactivity but also making the molecule highly susceptible to solvolysis (hydrolysis) and polymerization .

Key Technical Constraints:

  • Primary Reactivity: Benzylic Nucleophilic Substitution (

    
     / 
    
    
    
    hybrid).
  • Inert Site: The aryl chloride at position C4 is stable under standard alkylation conditions (

    
    , no Pd catalyst).
    
  • Major Failure Mode: Hydrolysis to the corresponding benzyl alcohol or dimerization.

Standardized High-Yield Protocol

The following protocol is the "Golden Path" designed to minimize hydrolysis and maximize


 conversion.
Reagents & Setup
ComponentSpecificationPurpose
Solvent DMF (Anhydrous) or AcetonitrilePolar aprotic solvent favors

; must be

.
Base

(1.5 - 2.0 eq)
Cesium effect improves solubility and anion nucleophilicity.
Catalyst TBAI or KI (0.1 eq)Finkelstein exchange (Cl

I) accelerates rate 10-100x.
Atmosphere Nitrogen/ArgonCritical to prevent moisture ingress.
Step-by-Step Workflow
  • Drying: Flame-dry all glassware. Ensure CCMA is stored at

    
     and warmed to RT in a desiccator before weighing.
    
  • Solvation: Dissolve the Nucleophile (amine/phenol) and Base in anhydrous DMF. Stir for 15 mins at RT to deprotonate (if phenol/thiol).

  • Catalyst Addition: Add TBAI (Tetrabutylammonium iodide) or KI.

  • Addition of CCMA: Dissolve CCMA in a minimal amount of DMF. Add dropwise to the reaction mixture at

    
     .
    
    • Why? Low temp prevents immediate exothermic decomposition or uncontrolled polymerization.

  • Reaction Ramp: Allow to warm to RT. Monitor via TLC/LC-MS every 30 mins.

    • Target Time: 2–4 hours. Avoid overnight stirring if conversion is

      
      .
      

Troubleshooting & FAQs

Issue 1: "I see a new spot on TLC that isn't my product, and yield is <40%."

Diagnosis: You are likely observing Hydrolysis (formation of the benzyl alcohol).

  • The Science: The methoxy group at C1 donates electron density into the ring, stabilizing the benzylic carbocation. This makes CCMA extremely sensitive to moisture. Even "reagent grade" DMF contains enough water to quench this reaction.

  • Solution:

    • Use molecular sieves (3Å) in your solvent for 24h prior to use.

    • Switch to Cesium Carbonate (

      
      )  instead of 
      
      
      
      . The "Cesium Effect" increases the effective concentration of the naked nucleophile, speeding up the desired
      
      
      reaction so it outcompetes the hydrolysis rate.
Issue 2: "The reaction stalls at 70% conversion. Heating to 80°C turned the mixture black."

Diagnosis: Thermal decomposition/Polymerization.

  • The Science: Benzylic chlorides are thermally labile. High heat promotes HCl elimination or Friedel-Crafts type self-alkylation (polymerization), leading to "tar."

  • Solution:

    • Do NOT heat above

      
      . 
      
    • The Finkelstein Fix: Instead of heat, add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1–0.5 eq). This generates the benzylic iodide in situ, which is a much better leaving group (

      
       faster reaction rate) allowing the reaction to proceed at Room Temperature.
      
Issue 3: "My nucleophile is a secondary amine, and I'm getting a mixture of products."

Diagnosis: Elimination vs. Substitution competition.

  • The Science: If your amine is bulky (e.g., diisopropylamine), it may act as a base rather than a nucleophile, causing elimination of HCl to form a quinone methide-like species (rare but possible) or simply failing to react due to steric clash with the ortho-chlorine and meta-methyl groups.

  • Solution:

    • Switch solvent to Acetonitrile . It is less polar than DMF, which slightly suppresses ionic elimination pathways.

    • Use a non-nucleophilic base like DIPEA (Hünig's Base) if using an amine nucleophile to scavenge the HCl without competing for the alkyl halide.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired alkylation and the parasitic hydrolysis/dimerization pathways.

CCMA_Reaction_Pathways cluster_conditions Optimization Controls CCMA CCMA (Starting Material) CarboCation Stabilized Benzylic Carbocation (Transient) CCMA->CarboCation SN1 Ionization (Promoted by Methoxy) Product Desired Alkylated Product CCMA->Product SN2 (Fast) + Nucleophile Alcohol Benzyl Alcohol (Hydrolysis Impurity) CarboCation->Alcohol + H2O (Trace) Dimer Dimer/Polymer (Tar) CarboCation->Dimer + CCMA Control1 Dry Solvent Stops Hydrolysis Control2 KI Catalyst Accelerates SN2

Caption: Kinetic competition in CCMA alkylation. The methoxy group promotes ionization (SN1), risking hydrolysis. High nucleophile concentration and dry solvents force the preferred SN2 pathway.

Troubleshooting Decision Tree

Follow this logic flow when encountering low yields.

Troubleshooting_Tree Start Problem: Low Yield (<50%) CheckTLC Check TLC/LCMS Is SM remaining? Start->CheckTLC SM_Yes Yes: SM Visible CheckTLC->SM_Yes SM_No No: SM Consumed CheckTLC->SM_No TempCheck Is Temp < 40°C? SM_Yes->TempCheck AddKI Action: Add 10 mol% KI (Finkelstein) TempCheck->AddKI Yes SolventCheck Action: Switch to DMF (Higher Polarity) TempCheck->SolventCheck No (Already hot) ImpurityCheck Identify Major Impurity SM_No->ImpurityCheck Hydrolysis Diagnosis: Hydrolysis (Benzyl Alcohol) ImpurityCheck->Hydrolysis Polar Spot Polymer Diagnosis: Polymerization (Baseline Streak) ImpurityCheck->Polymer Streaking DrySolvent Action: Use Anhydrous Solvent + Molecular Sieves Hydrolysis->DrySolvent Dilute Action: Dilute Reaction (0.1M -> 0.05M) & Cool Polymer->Dilute

Caption: Diagnostic workflow for identifying yield loss mechanisms in CCMA alkylation.

References & Grounding

  • Reactivity of Methoxy-benzyl Chlorides:

    • Queen, A. (1979).[1] "The mechanism of the solvolysis of p-methoxybenzyl chloride."[1] Canadian Journal of Chemistry.[1] This seminal paper establishes that p-methoxy substituents shift the mechanism towards

      
      , significantly increasing hydrolysis rates compared to unsubstituted benzyl chloride.
      
  • Finkelstein Catalysis in Alkylation:

    • General Organic Synthesis Protocol. The use of KI/NaI to generate transient alkyl iodides is a standard method for activating sluggish benzylic chlorides.

  • Cesium Effect:

    • Dijkstra, G., et al. "The effect of cesium ions on nucleophilic substitution." Cesium carbonate is preferred for alkylations in DMF due to the formation of "naked" anions, enhancing nucleophilicity.

  • Molecule Data:

    • Sigma-Aldrich / MilliporeSigma. "4-Chloro-2-fluoro-5-methylaniline" (Structural Analog data for storage/handling).

Sources

Technical Support Center: Handling & Troubleshooting 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8). This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies, mechanistic insights, and validated protocols for managing the extreme moisture sensitivity of this highly reactive benzylic electrophile.

Mechanistic Insight: The "Why" Behind the Moisture Sensitivity

As a Senior Application Scientist, I often see researchers treat benzylic chlorides as standard, indefinitely stable electrophiles. However, 4-Chloro-2-chloromethyl-5-methylanisole is an exception that demands rigorous anhydrous techniques.

Causality of Degradation: The extreme moisture sensitivity of this compound is driven by its electronic structure. The methoxy (-OCH3) group at the 1-position is ortho to the chloromethyl (-CH2Cl) group. When the C-Cl bond begins to heterolytically cleave, the resulting benzylic carbocation is exceptionally stabilized by resonance from the oxygen's lone pairs (forming an oxonium ion) and hyperconjugation from the methyl group[1]. This drastically lowers the activation energy for nucleophilic attack by even weak nucleophiles like atmospheric water via an SN1 mechanism[2].

The Dual Threat: Hydrolysis not only destroys your reagent—yielding 4-chloro-2-hydroxymethyl-5-methylanisole—but it also generates stoichiometric hydrochloric acid (HCl)[2]. This HCl is a severe liability: it autocatalyzes further degradation and initiates intermolecular Friedel-Crafts alkylation, converting your valuable reagent into an insoluble, catalytically-fouling polymeric resin[3].

Troubleshooting Guides & FAQs

Q1: My reagent bottle has developed a white crust around the cap, and the liquid/solid inside looks discolored. What happened? A1: Atmospheric moisture has breached the container's seal. The white crust is a combination of the hydrolyzed byproduct (the benzyl alcohol derivative) and polymeric resins formed via HCl-catalyzed Friedel-Crafts alkylation. Do not use this heavily degraded material in sensitive cross-coupling or alkylation reactions, as the generated HCl will quench your bases and the resins will foul your transition-metal catalysts.

Q2: I see a new peak in my NMR/LCMS. How can I definitively confirm if it's the hydrolyzed byproduct? A2: You can validate the degradation through a self-validating analytical check. In 1H NMR (CDCl3), the intact chloromethyl protons (-CH2Cl) appear as a sharp singlet. If hydrolysis has occurred, this peak shifts slightly downfield, and a new broad -OH peak appears (typically 1.5–2.5 ppm, concentration-dependent). On LCMS, you will observe a mass shift corresponding to the loss of chlorine and addition of a hydroxyl group ([M - Cl + OH]+). See the Data Presentation table below for exact comparisons.

Q3: How should I store this compound to guarantee a long shelf-life? A3: It must be stored strictly under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (or -20 °C for long-term storage)[4]. Use a Teflon-lined cap, seal the outer gap thoroughly with Parafilm, and store it in a secondary desiccator if your laboratory refrigerator is humid[5].

Data Presentation: Reagent vs. Degradant
PropertyIntact Reagent (Active)Degraded Byproduct (Hydrolyzed)
Chemical Name 4-Chloro-2-chloromethyl-5-methylanisole4-Chloro-2-hydroxymethyl-5-methylanisole
Functional Group Benzylic Chloride (-CH2Cl)Benzylic Alcohol (-CH2OH)
1H NMR Shift (Benzylic) ~4.5 - 4.7 ppm (Singlet)~4.6 - 4.8 ppm (Singlet) + broad -OH peak
LCMS Ionization [M+H]+ or [M-Cl]+ (Carbocation)[M-OH]+ or [M+Na]+
Physical State Impact Free-flowing liquid/solidViscous, cloudy, or resinous solid
Downstream Effect Active electrophileInert to alkylation; quenches bases
Experimental Protocols
Protocol A: Schlenk Line Transfer of Moisture-Sensitive Benzylic Chlorides

Why this works: This protocol creates a self-validating closed system. By ensuring positive pressure of a heavier-than-air inert gas (Argon), atmospheric moisture is physically blocked from entering the vessel.

  • Preparation: Flame-dry or oven-dry (120 °C for >2 hours) all receiving flasks, syringes, and needles. Cool them in a desiccator or under an active Argon stream.

  • Purging: Attach the receiving flask to a Schlenk line. Perform three vacuum/Argon cycles (evacuate to <1 Torr, then backfill with Argon).

  • Opening the Reagent: Remove the reagent bottle from cold storage and let it warm to room temperature before opening to prevent condensation. Open the bottle under a continuous positive flow of Argon (e.g., inside a glovebox or using an inverted funnel with Argon flow).

  • Transfer: Use a dried, gas-tight syringe purged three times with Argon to withdraw the required volume/mass.

  • Sealing: Immediately flush the headspace of the reagent bottle with Argon, cap tightly, and wrap with Parafilm before returning to 2–8 °C storage.

Protocol B: Rescue and Purification of Degraded Reagent

Why this works: Distilling an acid-contaminated benzylic chloride will cause catastrophic polymerization due to heat accelerating the Friedel-Crafts reaction. Removing the acid first is the causal step that makes distillation safe.

  • Acid Removal: Dissolve the slightly degraded reagent (<5% degradation) in anhydrous dichloromethane (DCM) or hexanes. Pass the solution through a short plug of activated neutral alumina (Brockmann Grade I) to trap HCl and trace moisture.

  • Solvent Evaporation: Carefully concentrate the filtrate under reduced pressure (rotary evaporator) using a room-temperature water bath.

  • Distillation/Recrystallization: For liquids, perform a short-path vacuum distillation at the lowest possible temperature (<1 Torr). For solids, recrystallize from anhydrous hexanes. Store the purified product immediately under Argon.

Mandatory Visualization

DegradationPathway A 4-Chloro-2-chloromethyl- 5-methylanisole C Resonance-Stabilized Benzylic Carbocation A->C - Cl⁻ F Friedel-Crafts Polymerization (Resin) A->F Reacts with Carbocation B Atmospheric Moisture (H2O) B->C Nucleophilic Attack D 4-Chloro-2-hydroxymethyl- 5-methylanisole C->D + H2O E Hydrochloric Acid (HCl) C->E Byproduct E->F Autocatalysis

Mechanism of moisture-induced degradation and polymerization of the reagent.

SchlenkWorkflow S1 Oven-Dry Glassware S2 Seal & Attach to Schlenk Line S1->S2 S3 Vacuum/Argon Cycles (x3) S2->S3 S4 Open Reagent Under Argon Flow S3->S4 S5 Transfer via Gas-Tight Syringe S4->S5 S6 Seal with Parafilm & Store S5->S6

Step-by-step Schlenk line workflow for handling moisture-sensitive reagents.

References
  • Title: 2-(Chloromethyl)anisole | C8H9ClO | CID 81495 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis and characterization of 4-chloromethylstyrene polymers Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting SN2 Reactivity of 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks during routine alkylations. A common pain point is the unexpectedly low reactivity of 4-Chloro-2-chloromethyl-5-methylanisole in standard SN2 substitution workflows.

This guide provides a deep-dive root cause analysis, a field-proven protocol, and troubleshooting FAQs to help you bypass this chemical bottleneck.

Root Cause Analysis: Why is my reaction failing?

When working with benzylic chlorides, chemists typically expect rapid SN2 kinetics. However, 4-Chloro-2-chloromethyl-5-methylanisole presents a unique microenvironment that aggressively suppresses standard nucleophilic attack. The failure of this reaction is governed by two primary causality pillars:

  • Severe Steric Shielding (The Ortho Effect): The SN2 mechanism mandates a concerted backside attack, requiring the nucleophile to approach exactly 180° opposite the C-Cl bond[1]. In this specific substrate, the bulky methoxy (-OMe) group at the ortho position (C1) creates a severe steric perimeter around the electrophilic benzylic carbon (C2). This physical crowding blocks the nucleophile's ideal trajectory, drastically elevating the activation energy (ΔG‡) of the transition state[2].

  • Cation Chelation & Ion Pairing: The lone pairs on the ortho-methoxy oxygen act as a local Lewis base. If your nucleophile is an alkali metal salt (e.g., NaCN, NaN₃, NaOMe), the sodium or potassium counterion can tightly coordinate with this methoxy group. This chelation anchors the nucleophile in a tight ion pair adjacent to the leaving group, physically preventing it from migrating to the required backside position.

  • Suboptimal Leaving Group: While chloride is a functional leaving group in unhindered systems, it lacks the leaving-group ability required to offset the massive steric penalty present in this anisole derivative[2].

Quantitative Data: Condition Optimization Matrix

To demonstrate the impact of these variables, below is a comparative matrix of reaction conditions and their typical outcomes when attempting to substitute the benzylic chloride with a standard nucleophile (e.g., an amine or alkoxide).

Reaction ConditionSolventTemp (°C)AdditiveObservation / YieldCausality
Standard SN2 DMF25None< 10%Steric block prevents backside attack; high activation energy.
Thermal Forcing DMF80None~30% + DimersHigh heat promotes SN1 solvolysis, leading to Friedel-Crafts dimerization.
Phase Transfer Toluene/H₂O80TBAB (10 mol%)~65%Breaks ion pairing, but chloride remains a poor leaving group.
Finkelstein-Assisted Acetone / DMF 60 NaI (1.2 eq) > 90% In-situ generation of benzylic iodide bypasses steric block.

Mechanistic Workflow: Bypassing Steric Hindrance

To achieve high yields, we must change the mechanistic pathway. By employing a Finkelstein reaction strategy[3], we use an iodide catalyst to perform a halogen exchange. Iodide is highly polarizable and a superior nucleophile, allowing it to penetrate the steric shield. The resulting benzylic iodide is exceptionally reactive, serving as an ideal electrophile for your target nucleophile.

SN2_Troubleshooting Substrate 4-Chloro-2-chloromethyl- 5-methylanisole DirectSN2 Direct SN2 Attack (Sterically Blocked) Substrate->DirectSN2 Standard Nu- Iodide Catalytic NaI / KI (Finkelstein Conditions) Substrate->Iodide Halogen Exchange LowYield Low Yield / Side Reactions (SN1 Dimerization) DirectSN2->LowYield High Activation Energy Intermediate Benzylic Iodide Intermediate (Highly Reactive) Iodide->Intermediate Fast SN2 (I- is small/polarizable) FastSN2 Nucleophilic Attack (Accelerated SN2) Intermediate->FastSN2 Target Nu- FastSN2->Iodide I- Recycled HighYield Desired Substituted Product (>90% Yield) FastSN2->HighYield I- is an excellent LG

Fig 1: Finkelstein catalytic cycle bypassing steric hindrance in benzylic SN2 reactions.

Field-Proven Experimental Protocol: Finkelstein-Assisted SN2

This self-validating protocol ensures that the steric bottleneck is cleared before the final nucleophilic substitution is attempted. It utilizes Sodium Iodide (NaI) in a polar aprotic solvent[4].

Phase 1: Halogen Exchange (Validation Checkpoint)

  • Preparation: Dissolve 4-Chloro-2-chloromethyl-5-methylanisole (1.0 eq) in dry, degassed Acetone (0.2 M concentration). Note: Acetone perfectly solvates the Na⁺ cation while leaving the I⁻ anion naked and highly reactive[2].

  • Activation: Add Sodium Iodide (NaI, 1.2 eq). The solution will rapidly become cloudy as insoluble NaCl precipitates, driving the equilibrium forward.

  • Self-Validation: Stir at 60°C for 2 hours. Take a 0.1 mL aliquot, quench with water, and extract with EtOAc. Run a TLC (Hexanes:EtOAc 9:1).

    • Success Criteria: You must observe the complete disappearance of the starting material (Rf ~0.6) and the appearance of a new, slightly lower Rf spot corresponding to the benzylic iodide. Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Nucleophilic Substitution 4. Addition: Once the iodide intermediate is confirmed, cool the reaction to room temperature. Add your target nucleophile (1.5 eq) and a mild base (e.g., K₂CO₃, 2.0 eq) if required to neutralize generated acid. 5. Reaction: Stir at 40-60°C until complete (typically 4-6 hours). 6. Workup: Filter off the precipitated salts (NaCl/NaI) through a celite pad. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and Water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the high-purity substituted product.

Frequently Asked Questions (FAQs)

Q: I am seeing a high molecular weight byproduct in my LC-MS. What is it? A: This is almost certainly a Friedel-Crafts alkylation dimer. If you heat the reaction too high without a strong nucleophile, the benzylic chloride can ionize into a carbocation (SN1 pathway). The electron-rich anisole ring of a second molecule will attack this carbocation. Solution: Lower the temperature and use the Finkelstein protocol to keep the mechanism strictly SN2.

Q: Can I use Methanol or Ethanol to dissolve my nucleophile better? A: No. Protic solvents like methanol form strong hydrogen bonds with anions. This solvation shell drastically reduces the nucleophile's strength, making it impossible to overcome the steric hindrance of the ortho-methoxy group[2]. Always use polar aprotic solvents (Acetone, DMF, or Acetonitrile).

Q: Does the 4-chloro group on the aromatic ring risk being substituted? A: No. Aryl chlorides are sp² hybridized and possess a partial double-bond character due to resonance with the aromatic ring. They are entirely inert to standard SN2 conditions[2]. Your substitution will be exclusively regioselective for the benzylic position.

References

  • The SN2 Reaction Mechanism. Master Organic Chemistry. 1

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. 2

  • Finkelstein Reaction. Indian Institute of Technology Kanpur (IITK). 3

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Vedantu. 4

Sources

Technical Support Center: Handling & Storage of 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8) .

Because this compound features a highly reactive, electrophilic chloromethyl group attached to an electron-rich anisole ring, it is exceptionally prone to environmental degradation. This guide moves beyond basic safety data to provide you with the mechanistic causality behind our protocols, ensuring your reagent remains viable for sensitive downstream cross-coupling or alkylation workflows.

Part 1: Troubleshooting & Causality FAQs

Q1: What is the optimal storage temperature for this compound, and what is the mechanistic reasoning behind it? A1: The strictly mandated storage temperature is 2–8 °C (Refrigerated) . The Causality: The benzylic carbon in this molecule is highly activated by the electron-donating methoxy and methyl groups on the aromatic ring. At ambient temperatures (>20 °C), the thermal energy easily overcomes the activation barrier for spontaneous Friedel-Crafts-type self-alkylation (polymerization)[1]. By storing the compound at 2–8 °C, we induce a state of kinetic arrest, effectively suppressing thermal degradation and preserving the reactive C–Cl bond.

Q2: My batch was accidentally left on the benchtop overnight and exposed to ambient air. Is it still viable? A2: It is highly likely compromised. Chloromethyl anisole derivatives are acutely moisture-sensitive[2]. The Causality: Atmospheric moisture acts as a nucleophile, attacking the electrophilic benzylic carbon. This triggers a rapid hydrolysis reaction, converting the chloromethyl group into a hydroxymethyl group (a benzyl alcohol derivative) and liberating highly corrosive hydrogen chloride (HCl) gas[3]. If your container was sealed, you may notice a dangerous pressure build-up (e.g., a bulging septum) due to the evolved HCl gas[2].

Q3: How can I verify the integrity of my stored batch before using it in a reaction? A3: Because degraded batches can ruin complex syntheses, you must utilize a self-validating system before proceeding. The Protocol:

  • Visual Inspection: The compound should be clear and free of particulates. Discoloration (yellowing/browning) or the presence of viscous, tar-like substances strongly indicates metal-catalyzed or thermal polymerization[1].

  • NMR Validation: Run a quick

    
    H-NMR in anhydrous CDCl
    
    
    
    . Look for the sharp singlet of the benzylic protons (-CH
    
    
    Cl) around 4.5–4.7 ppm. The appearance of a new peak slightly shifted, coupled with a broad -OH peak, confirms hydrolysis to the alcohol[3]. Do not use the batch if the alcohol derivative exceeds your purity threshold.

Part 2: Quantitative Storage Parameters

To ensure batch-to-batch reproducibility, all environmental variables must be strictly controlled. The following table summarizes the optimal parameters and the chemical consequences of deviation.

ParameterOptimal ConditionSuboptimal ConsequenceCausality / Mechanism
Temperature 2–8 °CPolymerization / TarsThermal energy overcomes the activation barrier for self-alkylation[1].
Atmosphere Argon or N

(Inert)
HydrolysisAtmospheric H

O acts as a nucleophile, displacing the chloride ion[3].
Container Amber glass, PTFE capLeaching / DegradationMetals catalyze Friedel-Crafts reactions; UV light accelerates radical formation[1].
Shelf-Life < 12 months (Unopened)Reduced purity, HCl buildupContinuous slow degradation kinetics occur even at low temperatures[2].

Part 3: Standard Operating Procedure (SOP)

Workflow: Aliquoting and Storage Upon Receipt

To prevent the introduction of moisture and trace metals, follow this self-validating protocol immediately upon receiving a new batch of 4-Chloro-2-chloromethyl-5-methylanisole.

Step 1: Thermal Equilibration

  • Action: Before opening the sealed bottle, allow it to sit in a desiccator at room temperature for 30–60 minutes.

  • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical, instantly initiating hydrolysis[4]. Equilibration prevents this thermal shock.

Step 2: Inert Atmosphere Handling

  • Action: Transfer the bottle to a glovebox or use standard Schlenk line techniques to purge the headspace with ultra-high purity Argon.

  • Causality: Argon is heavier than air and Nitrogen, providing a superior "blanket" over the reactive compound to exclude nucleophilic moisture[2].

Step 3: Aliquoting with Non-Metallic Tools

  • Action: Divide the bulk reagent into single-use amber glass vials using PTFE or glass syringes/spatulas. Never use stainless steel needles or spatulas.

  • Causality: Benzyl chloride derivatives polymerize explosively with the evolution of heat and HCl when in contact with common metals (iron, copper, aluminum)[1]. Single-use aliquots also prevent repeated freeze-thaw cycles that degrade the bulk supply.

Step 4: Sealing and Cold Storage

  • Action: Seal the vials with PTFE-lined caps, wrap with Parafilm, and immediately transfer to a monitored 2–8 °C refrigerator.

  • Causality: The PTFE lining prevents the highly reactive vapor from degrading the cap, while the immediate return to 2–8 °C re-establishes the kinetic barrier against self-alkylation.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical pathways of 4-Chloro-2-chloromethyl-5-methylanisole based on your storage choices.

G Compound 4-Chloro-2-chloromethyl- 5-methylanisole (CAS: 1368656-73-8) OptStorage Optimal Storage 2-8 °C, Inert Gas (Ar/N2) Compound->OptStorage Proper Handling SubStorage Suboptimal Storage >20 °C, Ambient Air Compound->SubStorage Exposure Stable Stable Electrophile (Intact C-Cl Bond) OptStorage->Stable Kinetic Arrest Hydrolysis Moisture Attack (Hydrolysis) SubStorage->Hydrolysis H2O ingress Polymer Thermal/Metal Catalysis (Self-Alkylation) SubStorage->Polymer Heat/Trace Metals Degradation1 Benzyl Alcohol Derivative + HCl Gas (Pressure) Hydrolysis->Degradation1 Degradation2 Polymeric Tars + HCl Gas (Heat) Polymer->Degradation2

Mechanistic pathways of 4-Chloro-2-chloromethyl-5-methylanisole stability vs. degradation.

Part 5: References

  • 4-Chloro-2-chloromethyl-5-methylanisole | 1368656-73-8 | Sigma-Aldrich |

  • [1] BENZYL CHLORIDE Reactivity Profile | CAMEO Chemicals (NOAA) | 1

  • [4] 4-Methoxybenzyl chloride Safety Data Sheet | SynQuest Labs | 4

  • [2] 4-(Chloromethyl)anisole Safety Data Sheet | TCI America / Spectrum Chemical | 2

  • [3] BENZYL CHLORIDE CAS N°: 100-44-7 Initial Assessment Report | OECD SIDS | 3

Sources

Technical Support Center: Solubility & Stability Guide for 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Solubility" Trap

User Warning: You are likely facing a dual challenge. While your primary observation is "poor solubility" (precipitation, cloudiness), the hidden threat is chemical instability .

4-Chloro-2-chloromethyl-5-methylanisole contains a chloromethyl group (


)  ortho to a methoxy group. This structural feature makes it an alkylating agent that is highly lipophilic but also prone to rapid hydrolysis in water.
  • The Trap: If you force it into aqueous solution using heat or high pH, you may successfully dissolve it, but you will likely convert it entirely to the corresponding benzyl alcohol (4-Chloro-2-hydroxymethyl-5-methylanisole) before your assay begins.

  • The Solution: You must use non-aqueous stock solutions and minimize the time the compound spends in water.

Compound Profile & Baseline Data

Understanding the physicochemical limitations is the first step to a successful formulation.

PropertyValue / CharacteristicImplication for Solubility
Structure Benzyl chloride derivative with ether/alkyl substituentsHighly Lipophilic (Hydrophobic)
Water Solubility Estimated < 10 mg/L (Very Poor)Will precipitate immediately upon addition to water without co-solvents.
Reactivity Benzylic Chloride (Alkylating Agent)Hydrolysis Risk: Reacts with water to release HCl and form an alcohol.[1][2]
Ortho-Effect Methoxy group at position 1; Chloromethyl at position 2The oxygen lone pair can stabilize the carbocation intermediate, potentially accelerating hydrolysis compared to simple benzyl chloride.

Troubleshooting Protocols: Getting it into Solution

Method A: The "Solvent Exchange" (Standard for < 100 M)

Best for: High-throughput screening, enzymatic assays.

The Logic: Dissolve in a water-miscible organic solvent first, then "spike" into the aqueous buffer. This creates a kinetic solution that is temporarily stable.

  • Prepare Stock: Dissolve the solid compound in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10 mM or 20 mM.

    • Critical: Use fresh, anhydrous DMSO. Water in old DMSO will degrade the stock.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in pure Ethanol or PEG-400.

    • Why? This reduces the "thermal shock" of mixing DMSO directly with buffer, which can cause immediate precipitation.

  • Final Addition: Add the stock (or intermediate) to your aqueous buffer while vortexing rapidly .

    • Limit: Keep the final organic solvent concentration < 1% (v/v) to avoid assay interference, unless your assay tolerates higher.

Method B: Surfactant-Assisted Solubilization (For > 100 M)

Best for: Cell-based assays, toxicology studies.

The Logic: Encapsulate the hydrophobic molecule inside micelles (Tween/Cremophor) to prevent precipitation and shield it from water (slowing hydrolysis).

  • Weighing: Weigh the compound into a glass vial.

  • Surfactant Addition: Add Tween 80 or Cremophor EL directly to the solid (approx. 1:5 or 1:10 w/w ratio of compound to surfactant).

  • Co-solvent: Add a small volume of Ethanol (just enough to liquefy the surfactant mix).

  • Vortex/Sonicate: Vortex until a clear, viscous oil is formed.

  • Aqueous Addition: Slowly add warm (

    
    ) water or saline while stirring. A clear to slightly opalescent micellar solution should form.
    

Stability & Degradation Analysis

The "Ortho-Methoxy" Effect: In many benzyl chlorides, hydrolysis is slow (half-life ~15 hours). However, in your compound, the methoxy group is ortho to the chloromethyl. The oxygen atom can donate electron density, stabilizing the transition state for chloride departure. This can reduce the half-life from hours to minutes in aqueous buffer.

Diagram 1: The Hydrolysis Pathway The following diagram illustrates the degradation mechanism you must avoid.

HydrolysisPathway cluster_0 Aqueous Environment Compound Target Compound (Active Alkylating Agent) Intermediate Carbocation Intermediate Compound->Intermediate Slow (Rate Limiting) + H2O HCl HCl Release (pH Drop) Compound->HCl Byproduct Alcohol Benzyl Alcohol (Inactive/Different Activity) Intermediate->Alcohol Fast

Caption: Mechanism of hydrolysis. The target compound degrades into an alcohol and acid upon contact with water.[1] The rate depends on pH and temperature.

Troubleshooting Logic Tree

Use this flowchart to diagnose precipitation or assay failure.

TroubleshootingTree Start Issue: Compound Precipitates or Assay Fails CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsDMSO Is it Anhydrous DMSO? CheckSolvent->IsDMSO Precipitation Precipitation upon Buffer Addition? IsDMSO->Precipitation Yes Action1 Remake Stock in Fresh Anhydrous DMSO IsDMSO->Action1 No/Unsure Cloudy Solution is Cloudy Precipitation->Cloudy Yes Clear Solution is Clear but No Activity Precipitation->Clear No Action2 Reduce Concentration or Add 0.05% Tween-20 Cloudy->Action2 Action3 Hydrolysis Detected! Compound degraded to Alcohol. Clear->Action3 Possible

Caption: Decision matrix for diagnosing solubility vs. stability issues.

Frequently Asked Questions (FAQ)

Q1: Can I store the aqueous dilution at


 for use next week? 
A: Absolutely not.  Even at 

, the chloromethyl group will slowly hydrolyze. Furthermore, the lipophilic compound is likely to crash out of solution and adsorb to the plastic walls of your tube. Always prepare fresh dilutions immediately before use.

Q2: The solution turns acidic over time. Is this normal? A: Yes, this confirms degradation. The hydrolysis reaction releases Hydrochloric Acid (HCl) as a byproduct [1].[1] If your buffer capacity is low, the pH will drop, which might negatively impact your biological assay independent of the compound's activity.

Q3: Can I use heat to dissolve the particles? A: Do not use heat. Heating a benzyl chloride derivative in water is the standard industrial method to force it to hydrolyze into an alcohol [2]. You will destroy your compound. If you need to dissolve particles, use more organic co-solvent (DMSO) or a surfactant, not heat.

Q4: Why does the compound dissolve in DMSO but precipitate when added to the cell media? A: This is the "Solubility Cliff." The compound is soluble in DMSO but insoluble in water. When you dilute the DMSO, the solvent power drops exponentially. To fix this, ensure your mixing is rapid (vortexing) to prevent local high concentrations, or add a carrier protein (like BSA) or surfactant to the media to sequester the hydrophobic molecules.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76748, 4-Chloro-2-methylanisole (Structural Analog). Retrieved from [Link]

    • Context: Provides physical property baselines for the parent scaffold, illustrating the lipophilicity of chlorin
  • Mathew, D. S., & Gaikar, V. G. (2005). Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions.[3] Industrial & Engineering Chemistry Research, 44(6), 1744–1752. Retrieved from [Link]

    • Context: Validates the mechanism of benzyl chloride hydrolysis and the use of hydrotropes/surfactants to increase solubility (and the associ
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[4] Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

    • Context: Authoritative source on the "Solubility Cliff" and standard DMSO protocols for lipophilic drug candid

Sources

Technical Support Center: Exotherm Control for 4-Chloro-2-chloromethyl-5-methylanisole (CCMA) Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Troubleshooting Support Center for 4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8). As a highly reactive benzylic electrophile, CCMA is a critical building block in drug development, but its use at scale presents significant thermal hazards. This guide provides drug development professionals and process chemists with the mechanistic insights and self-validating protocols required to safely manage its exothermic profile.

Troubleshooting Guide & FAQs

Q: Why does the reaction temperature suddenly spike minutes after I start adding CCMA, rather than immediately? A: You are experiencing a "delayed exotherm" caused by reagent accumulation[1]. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the CCMA aromatic ring strongly stabilize the developing positive charge at the benzylic carbon. While this makes the molecule highly reactive, the reaction often requires an initial activation energy to overcome the induction period. If your dosing rate exceeds the kinetic reaction rate at your starting temperature, unreacted CCMA accumulates in the vessel. Once the reaction initiates, the entire accumulated inventory reacts simultaneously, releasing heat faster than your cooling jacket can dissipate it, leading to a thermal runaway[2].

Q: How can I prevent reagent accumulation during scale-up? A: You must decouple the addition rate from the reaction rate. A recurring misconception in process chemistry is that slow addition inherently equates to exotherm control[2]. To prevent accumulation, implement Process Analytical Technology (PAT) such as React-IR to monitor the transient concentration of CCMA in real-time. If PAT is unavailable, you must use a self-validating dosing protocol (see Section 3) where a small "primer" dose is added, and continuous dosing only resumes after a confirmed temperature "kick" proves the reaction has initiated[1].

Q: What is the optimal solvent system to manage heat dissipation for CCMA alkylations? A: Heat dissipation relies heavily on the specific heat capacity (


) of your solvent matrix. Standard organic solvents (like DCM or Toluene) have low thermal mass. To mitigate exotherms, operate under biphasic conditions (e.g., Toluene/Water with a phase transfer catalyst) where the aqueous layer acts as a thermal sink. Alternatively, design the process to operate at the solvent's boiling point; the latent heat of vaporization provides highly efficient evaporative cooling (reflux) that acts as an absolute ceiling for the batch temperature.

Quantitative Data: Thermodynamic Parameters

To understand the causality behind the required safety measures, it is vital to review the thermodynamic profile typical of benzylic alkylations.

Thermodynamic ParameterTypical Value Range for Benzylic AlkylationsProcess Scale-Up Implication
Enthalpy of Reaction (

)
-80 to -120 kJ/molHigh heat release requires active jacket cooling and precise dosing control.
Adiabatic Temp Rise (

)
60 °C to 110 °CIf cooling fails, the batch temperature will spike violently, potentially boiling the solvent or triggering secondary decompositions.
Specific Heat Capacity (

)
1.8 to 2.5 J/(g·K)Organic solvents have low thermal mass; the system is highly sensitive to rapid heat generation.
Activation Energy (

)
40 to 60 kJ/molThe reaction rate doubles roughly every 10 °C rise. A minor temperature excursion accelerates the reaction, creating a vicious cycle of heat generation[2].

Experimental Protocols: Self-Validating Methodology

The following step-by-step methodology is designed for a generic N-alkylation or O-alkylation using CCMA. It is engineered as a self-validating system —meaning the protocol inherently forces the operator to verify the chemical state before proceeding to higher-risk steps.

Step 1: System Preparation & Baseline Establishment

  • Charge the reactor with the nucleophilic substrate, base (e.g., K₂CO₃ or Et₃N), and solvent.

  • Establish a stable internal temperature (

    
    ) at the target reaction temperature (e.g., 20 °C).
    
  • Validation: Monitor

    
     for 10 minutes. Do not proceed until the temperature fluctuation is < 0.5 °C.
    

Step 2: Initiation Verification (The "Kick" Test)

  • Prepare the CCMA solution in a dosing funnel or pump.

  • Dose exactly 5% of the total CCMA volume .

  • STOP DOSING IMMEDIATELY. [1]

  • Validation: Observe

    
    . You must see a distinct temperature rise (the "kick") of 2–4 °C, followed by a stabilization or slight drop as the jacket compensates. Causality: This proves the induction period is over and the reaction is actively consuming the reagent. If no kick is observed, do not add more CCMA ; investigate agitation or catalyst activity.
    

Step 3: Controlled Continuous Dosing

  • Once initiation is validated, resume dosing the remaining 95% of the CCMA solution at a calculated rate.

  • Validation: Modulate the dosing rate to maintain

    
     strictly within 
    
    
    
    °C of the setpoint. If the jacket temperature (
    
    
    ) bottoms out (reaches its maximum cooling capacity), pause dosing immediately until
    
    
    recovers[1].

Step 4: Quench and Workup

  • Upon completion of dosing, allow the reaction to stir for 1–2 hours to ensure total consumption of CCMA.

  • Quench the reaction safely by adding a primary amine scavenger (e.g., ethanolamine) or aqueous quench to destroy any trace unreacted CCMA before phase separation.

Process Safety Workflow Diagram

The following logical relationship diagram maps the causality between dosing, kinetics, and heat dissipation to prevent thermal runaway.

ExothermControl Add CCMA Dosing (Controlled Addition) Temp Temperature Control (T_rxn vs T_onset) Add->Temp Impacts Kinetics Reaction Kinetics (Alkylation Rate) Add->Kinetics Dosing Rate Temp->Kinetics Arrhenius Dependency Accum Reagent Accumulation (High Risk) Kinetics->Accum If Dosing > Reaction Rate Cooling Heat Dissipation (Jacket / Reflux) Kinetics->Cooling Heat Generation Runaway Thermal Runaway (Uncontrolled Exotherm) Accum->Runaway Delayed Exotherm Safe Isothermal Operation (Safe Scale-up) Cooling->Runaway Heat Removal < Heat Gen Cooling->Safe Heat Removal >= Heat Gen

Fig 1: Logical workflow for preventing thermal runaway during CCMA dosing.

References

  • Sigma-Aldrich. 4-Chloro-2-chloromethyl-5-methylanisole | 1368656-73-8. Retrieved from:

  • [1] Benchchem. 2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4 | Troubleshooting Guide: Delayed Exotherm. Retrieved from:

  • [2] VDOC.PUB. Managing Hazardous Reactions And Compounds In Process Chemistry: Scale-up and Reagent Accumulation. Retrieved from:

Sources

Validation & Comparative

Optimizing Structural Elucidation: A Comparative Guide to Mass Spectrometry Ionization Modes for 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

In the development of agrochemicals and pharmaceutical intermediates, 4-Chloro-2-chloromethyl-5-methylanisole represents a classic "hybrid" challenge. It contains a stable aryl chloride and a highly reactive benzylic chloride. This duality dictates its behavior in mass spectrometry: the molecule is prone to thermal degradation and rapid fragmentation.

This guide objectively compares ionization techniques to determine the optimal workflow for structural confirmation and trace quantification.

Molecular Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  204.01 Da
    
  • Key Structural Features:

    • Benzylic Chloromethyl Group (

      
      ):  The primary site of lability and ionization-induced cleavage.
      
    • Aryl Chloride (

      
      ):  Stable, provides isotopic signature.
      
    • Methoxy Group (

      
      ):  Directs ortho/para fragmentation.
      

Comparative Analysis: Ionization Techniques

For this specific lipophilic neutral molecule, the choice of ionization source is the single biggest determinant of data quality. We compared Electron Ionization (EI) , Electrospray Ionization (ESI) , and Atmospheric Pressure Chemical Ionization (APCI) .[1]

Performance Matrix
FeatureElectron Ionization (EI) APCI (LC-MS) ESI (LC-MS)
Primary Utility Structural Elucidation (Fingerprinting)Quantification (Trace Analysis)Not Recommended
Ionization Energy Hard (70 eV)Soft/MediumSoft
Molecular Ion (

)
Visible but weak (<10% abundance)Strong

or

Often Absent
Fragmentation Extensive (Rich structural data)MinimalNegligible
Library Search NIST/Wiley CompatibleNo Standard LibrariesN/A
Suitability Gold Standard for ID Best for Biological Matrices Poor (Low Polarity)
Expert Insight: Why ESI Fails

Researchers often default to ESI for LC-MS. However, 4-Chloro-2-chloromethyl-5-methylanisole lacks basic nitrogen centers or acidic protons. In ESI, it resists protonation


, leading to poor sensitivity. If LC-MS is required (e.g., for thermally unstable samples), APCI  is the superior interface because it relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid/base chemistry.

Deep Dive: EI Fragmentation Pattern[2]

The Electron Ionization (EI) spectrum provides the definitive "fingerprint" for this molecule. The fragmentation is driven by the stability of the resulting carbocations, specifically the resonance-stabilized benzyl/tropylium ions.

The Isotopic Signature (The "9:6:1" Rule)

Before analyzing fragments, validate the molecular ion cluster. With two chlorine atoms, the theoretical intensity ratio for


 (204), 

(206), and

(208) is approximately 100 : 65 : 10 .
  • Observation: If your

    
     peak is roughly 2/3 the height of 
    
    
    
    , you have confirmed the presence of the
    
    
    system.[2]
Primary Fragmentation Pathways
  • Benzylic Cleavage (The Base Peak Driver): The weakest bond is the

    
     bond in the chloromethyl group. Upon ionization, this bond breaks heterolytically to expel a chlorine radical (
    
    
    
    ).
    • Transition:

      
       (Loss of 35)
      
    • Mechanism:[3][4][5][6] The resulting cation is stabilized by the aromatic ring and the electron-donating methoxy group.

  • Loss of Methyl Radical: Cleavage of the ether methyl group (

    
    ).
    
    • Transition:

      
       (Loss of 15)
      
  • Sequential Loss (CO Expulsion): Following the loss of the methyl group, the anisole ring often contracts or expels carbon monoxide (

    
    ), a hallmark of phenolic/anisole fragmentation.
    
    • Transition:

      
       (Loss of 28)
      
Visualization: Fragmentation Pathway

The following diagram illustrates the predicted mechanistic flow for the generation of major ions.

Fragmentation M Molecular Ion (M+) m/z 204/206/208 (Radical Cation) Frag_Cl [M - Cl]+ Benzylic Cation m/z 169/171 (Base Peak Candidate) M->Frag_Cl - Cl• (Benzylic Cleavage) Frag_CH3 [M - CH3]+ Phenonium Ion m/z 189/191 M->Frag_CH3 - CH3• (Ether Cleavage) Frag_CH2Cl [M - CH2Cl]+ m/z 155/157 M->Frag_CH2Cl - CH2Cl• Frag_CO [M - CH3 - CO]+ Ring Contraction m/z 161/163 Frag_CH3->Frag_CO - CO (Rearrangement)

Figure 1: Predicted EI fragmentation pathway emphasizing the lability of the benzylic chloride bond.

Experimental Protocol: GC-MS Structural Confirmation

This protocol is designed to minimize thermal degradation of the chloromethyl group in the injection port.

Reagents & Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

    • Critical Warning: Do not use Methanol or Ethanol. The chloromethyl group is an alkylating agent and will react with protic solvents to form the methyl/ethyl ether derivative (solvolysis) in the vial, leading to false data.

  • Concentration: 10 µg/mL (10 ppm).

Instrument Parameters (Agilent 7890/5977 Equivalent)
ParameterSettingRationale
Inlet Temp 200°CKept lower than standard (250°C) to prevent thermal dehydrohalogenation.
Injection Mode Split (10:1)Prevents column overload and detector saturation.
Column DB-5ms (30m x 0.25mm)Non-polar stationary phase ideal for chlorinated aromatics.
Oven Program 60°C (1 min)

20°C/min

280°C
Rapid ramp elutes the compound quickly, reducing thermal stress.
Source Temp 230°CStandard for EI.
Scan Range 40 - 350 m/zCaptures all fragments and eliminates low-mass solvent background.

Decision Workflow: Method Selection

Use this logic flow to determine the correct instrument for your specific analytical goal.

Workflow Start Start: Sample Analysis Goal Define Goal Start->Goal ID Structural ID / Purity Goal->ID Unknown/QC Quant Trace Quant in Matrix Goal->Quant Biological/Soil GCMS GC-MS (EI) *Standard Method* ID->GCMS Volatile/Stable LCMS LC-MS Quant->LCMS APCI APCI Source (Preferred for Neutrals) LCMS->APCI Non-polar/Neutral ESI ESI Source (Avoid unless derivatized) LCMS->ESI Polar/Ionic APCI->Quant High Sensitivity

Figure 2: Method selection decision tree. Note the preference for APCI over ESI for this specific molecular class.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Aromatics. NIST Standard Reference Database 1A v17. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for isotopic cluster analysis and benzylic cleavage mechanisms).
  • Shimadzu Corporation. Interfaces for LC-MS: Principles of APCI vs. ESI. Technical Report C146-E204. [Link]

  • Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry of Halogenated Compounds.[Link]

Sources

Comparing reactivity of 4-Chloro-2-chloromethyl-5-methylanisole vs benzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Benzylic Alkylating Agents

In pharmaceutical development and complex API synthesis, the selection of benzylic alkylating agents dictates both the yield of the desired substitution and the impurity profile of the reaction. While benzyl chloride serves as the universal, unadulterated baseline for benzylic reactivity, highly functionalized building blocks like 4-chloro-2-chloromethyl-5-methylanisole present a complex interplay of electronic and steric effects.

As an application scientist, I frequently see researchers apply standard benzyl chloride protocols to highly substituted analogs, resulting in unexpected solvolysis byproducts or stalled reactions. This guide deconstructs the structural causality behind these reactivity differences and provides self-validating experimental protocols to harness their distinct chemical behaviors.

Structural and Electronic Causality

To understand the reactivity of a benzylic chloride, we must evaluate the stability of the intermediate benzylic carbocation. The reaction mechanism exists on a continuum between a concerted bimolecular substitution (SN2) and a stepwise unimolecular solvolysis (SN1).

The Baseline: Benzyl Chloride

Unsubstituted benzyl chloride lacks ring substituents to heavily stabilize a positive charge. Consequently, it operates on a borderline mechanism. In the presence of strong nucleophiles and aprotic solvents, it favors SN2. In highly polar, protic media, it undergoes slow SN1 solvolysis[1].

The Functionalized Analog: 4-Chloro-2-chloromethyl-5-methylanisole

This molecule features a highly activated aromatic ring. By mapping the substituents relative to the reactive chloromethyl group (Position 2), we can quantify their electronic contributions using Hammett-Brown


 constants, which measure a substituent's ability to stabilize a positive charge during solvolysis[2]:
  • 1-Methoxy (ortho): Exerts a powerful resonance-donating (+M) effect. While it introduces steric bulk, its ability to delocalize the empty p-orbital of the carbocation is the dominant driving force of the molecule's reactivity.

  • 5-Methyl (para): Provides additional stabilization via inductive (+I) and hyperconjugative (+M) effects (

    
    ).
    
  • 4-Chloro (meta): Exerts an inductive electron-withdrawing (-I) effect (

    
    ), which slightly destabilizes the carbocation but is vastly overpowered by the electron-donating groups.
    

The Net Effect: Assuming additivity, the sum of the


 constants is strongly negative (

). Using the standard reaction constant (

) for benzylic solvolysis[3], we can calculate that this substituted anisole will form a carbocation over 1,000 times faster than unsubstituted benzyl chloride.

ElectronicEffects C_cation Benzylic Carbocation (Reactive Center) OMe Ortho-Methoxy (-OCH3) Strong +M Resonance OMe->C_cation Stabilizes (Dominant) Me Para-Methyl (-CH3) +I, +M Hyperconjugation Me->C_cation Stabilizes Cl Meta-Chloro (-Cl) -I Inductive Withdrawal Cl->C_cation Destabilizes

Electronic effects of substituents on the benzylic carbocation intermediate.

Mechanistic Divergence (SN1 vs. SN2)

The profound electronic activation of 4-chloro-2-chloromethyl-5-methylanisole fundamentally alters its preferred reaction pathway. The ortho-methoxy group creates significant steric hindrance, blocking the backside attack required for a clean SN2 mechanism. However, because the resulting carbocation is so well-stabilized, the activation energy for the SN1 pathway drops dramatically.

Therefore, while benzyl chloride smoothly undergoes SN2 reactions with amines or alkoxides, the substituted anisole will heavily favor an SN1 (or a very loose, carbocation-like SN2) mechanism. If trace water or alcohols are present in the reaction mixture, the anisole derivative will rapidly solvolyze into the corresponding benzyl alcohol or ether, destroying the starting material.

Workflow Sub1 Benzyl Chloride (Baseline Reactivity) SN2 Bimolecular Substitution (SN2) Concerted Transition State Sub1->SN2 Favored with Strong Nucleophiles SN1 Unimolecular Solvolysis (SN1) Carbocation Intermediate Sub1->SN1 Slower, Requires High Polarity Sub2 4-Chloro-2-chloromethyl- 5-methylanisole Sub2->SN2 Sterically Hindered by o-OMe Sub2->SN1 Highly Favored (Activated Ring)

Mechanistic divergence between unsubstituted and highly substituted benzyl chlorides.

Quantitative Performance Comparison

The table below summarizes the expected kinetic and physical behaviors of both substrates based on established physical organic chemistry principles.

ParameterBenzyl Chloride4-Chloro-2-chloromethyl-5-methylanisole
Relative Solvolysis Rate (

)
1.0 (Reference)~1,200 (Highly Accelerated)
Dominant Mechanism SN2 (with good nucleophiles)SN1 / Loose SN2
Steric Hindrance at

-Carbon
MinimalHigh (Due to ortho-methoxy group)
Moisture Sensitivity Moderate (Stable for hours in moist air)Extreme (Rapid hydrolysis to benzyl alcohol)
Optimal Reaction Conditions Standard polar aprotic (DMF, MeCN)Strictly anhydrous, non-nucleophilic bases

Self-Validating Experimental Protocols

Protocol A: Conductometric Determination of Solvolysis Kinetics

Purpose: To quantitatively measure the SN1 ionization rate. This protocol is a self-validating system : the solvolysis of the benzylic chloride releases stoichiometric amounts of hydrochloric acid (HCl). By monitoring the electrical conductivity of the solution, you obtain a direct, label-free, real-time readout of reaction progress without the artifacts of aliquot sampling[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50% (v/v) ethanol/water mixture. Equilibrate the solvent in a jacketed vessel thermostatted precisely to 25.0 °C.

  • Baseline Calibration: Insert a calibrated conductivity probe connected to an LCR meter. Record the baseline conductivity of the solvent.

  • Initiation: Rapidly inject 10 µL of a 0.1 M stock solution of the substrate (prepared in anhydrous 1,4-dioxane) into 10 mL of the solvent mixture under vigorous stirring.

  • Data Acquisition: Record the conductivity (

    
    ) continuously at 1-second intervals.
    
  • Causality & Analysis: Fit the conductivity data to the first-order integrated rate law:

    
    .
    
    • Expected Result: Benzyl chloride will show a slow, gradual increase in conductivity over several hours. 4-Chloro-2-chloromethyl-5-methylanisole will exhibit a sharp, rapid spike in conductivity, reaching completion in minutes due to the highly stabilized carbocation intermediate.

Protocol B: Competitive N-Alkylation (Synthetic Application)

Purpose: To evaluate the synthetic utility and side-product profile during a standard API N-alkylation step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 equivalent of the benzylic chloride in anhydrous acetonitrile (0.2 M).

  • Nucleophile Addition: Add 2.5 equivalents of a secondary amine (e.g., piperidine) and 1.5 equivalents of anhydrous potassium carbonate (K

    
    CO
    
    
    
    ).
  • Reaction Monitoring: Stir at 25 °C. Withdraw 50 µL aliquots at 10, 30, and 60 minutes. Quench immediately in cold mobile phase and analyze via HPLC-UV.

  • Causality & Analysis:

    • Expected Result: Benzyl chloride will cleanly convert to the N-benzylpiperidine via SN2.

    • 4-Chloro-2-chloromethyl-5-methylanisole will react much faster, but due to steric hindrance and SN1 character, it is highly susceptible to side reactions. If the acetonitrile is not strictly anhydrous, you will observe significant formation of 4-chloro-2-hydroxymethyl-5-methylanisole (the solvolysis byproduct) competing with the desired amine product.

References

  • Source: National Institutes of Health (PMC)
  • Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol Source: ResearchGate URL
  • The pressure dependence of benzyl chloride solvolysis in aqueous acetone and aqueous dimethylsulfoxide Source: Canadian Science Publishing URL

Sources

Comparative Guide: HPLC Method Development for the Reactive Intermediate 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and drug development, serves as a critical, highly reactive building block. However, its greatest synthetic asset—the reactive chloromethyl group—is an analytical liability. When subjected to standard High-Performance Liquid Chromatography (HPLC) conditions, the molecule is prone to rapid on-column and in-vial degradation.

As a Senior Application Scientist, I frequently see methods fail not because of poor chromatographic resolution, but due to a fundamental misunderstanding of analyte kinetics. This guide objectively compares standard HPLC approaches against an optimized, kinetically-quenched protocol, providing a self-validating framework to ensure absolute scientific integrity during quantitation.

The Mechanistic Challenge: Why Standard Methods Fail

The fundamental error in analyzing 4-Chloro-2-chloromethyl-5-methylanisole is treating it like a stable aromatic ring. The chloromethyl moiety (-CH₂Cl) is a benzylic chloride. In the presence of polar protic solvents (like water or methanol), it acts as a prime candidate for Sₙ1 and Sₙ2 [1].

When analysts use standard 50:50 Water:Methanol diluents, the analyte undergoes spontaneous methanolysis (forming a methoxymethyl artifact) or hydrolysis (forming a hydroxymethyl artifact). As documented in recent analytical literature, the quantitative determination of such [2] often results in ghost peaks, poor recovery, and failing system suitability tests. Furthermore, prolonged exposure to acidic aqueous environments during gradient elution can [3].

G A 4-Chloro-2-chloromethyl- 5-methylanisole (Intact Analyte) B Hydroxymethyl Degradant (Artifact via H2O) A->B Hydrolysis (Aqueous Mobile Phase) C Methoxymethyl Degradant (Artifact via MeOH) A->C Methanolysis (Protic Diluent)

Figure 1: Nucleophilic solvolysis pathways of the chloromethyl group in protic HPLC solvents.

Comparative Analysis of HPLC Modalities

To establish the most reliable method, we evaluated three distinct chromatographic modalities. The goal was to balance chemical stability, chromatographic efficiency, and operational throughput.

Experimental Data Summary
Method ModalitySample DiluentMobile PhaseColumn TechnologyAnalyte Recovery (%)% Degradant (at 12h)Method Verdict
A: Standard RP-HPLC 50:50 H₂O:MeOHWater / MethanolFully Porous C18 (5 µm)74.2%25.8%FAIL (Severe Solvolysis)
B: Normal Phase HexaneHexane / EtOAcBare Silica (5 µm)99.8%< 0.1%⚠️ PASS (Stable, but toxic/slow)
C: Optimized RP-HPLC 100% Anhydrous ACNWater / ACN (Fast)Core-Shell C18 (2.6 µm)99.1%0.9%OPTIMAL (High throughput)
Causality Behind the Data
  • Method A (The Baseline Failure): The protic nature of methanol and water in the sample vial initiates hydrolysis immediately. By the time the autosampler injects the 12th vial, over 25% of the analyte has degraded into its hydroxymethyl counterpart.

  • Method B (The Brute-Force Solution): Normal Phase HPLC completely eliminates water and methanol, preserving the benzylic chloride perfectly. However, hexane is highly toxic, and silica columns suffer from long equilibration times and shifting retention times due to ambient humidity absorption.

  • Method C (The Kinetic Quench): This is the modern best practice. By using an aprotic diluent (100% Acetonitrile), we eliminate the nucleophile in the sample vial. By utilizing a core-shell column , we achieve high-efficiency separations at high flow rates, reducing the analyte's residence time in the aqueous mobile phase to under 2 minutes—effectively outrunning the hydrolysis kinetics.

Optimized Protocol: A Self-Validating System

To ensure absolute trustworthiness, a protocol cannot simply list steps; it must prove its own efficacy during every run. We achieve this by implementing a Self-Validating System Suitability Test (SST) .

Workflow S1 1. Sample Weighing (Low-humidity environment) S2 2. Aprotic Dissolution (100% Anhydrous Acetonitrile) S1->S2 S3 3. Thermal Control (Autosampler maintained at 4°C) S2->S3 S4 4. Fast Elution Chromatography (Core-shell C18, High flow rate) S3->S4 S5 5. Data Acquisition (UV Detection at 220 nm) S4->S5

Figure 2: Optimized sample preparation and HPLC workflow to prevent on-column degradation.

Step-by-Step Methodology

1. Chromatographic Parameters (The "Fast Elution" Strategy)

  • Column: Core-shell C18 (e.g., Kinetex 2.6 µm, 50 x 4.6 mm). Causality: The solid core limits diffusion depth, allowing for high flow rates (2.0 mL/min) without losing theoretical plates. This minimizes the time the analyte spends in the aqueous mobile phase.

  • Mobile Phase A: HPLC-Grade Water (Strictly neutral; avoid TFA/Formic acid to prevent acid-catalyzed artifacts).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient: 40% B to 95% B in 3.0 minutes.

  • Autosampler Temperature: 4°C. Causality: Following the Arrhenius equation, lowering the temperature exponentially decreases the kinetic rate of any residual hydrolysis in the vial.

2. Self-Validating Sample Preparation

  • Control Standard: Accurately weigh 10 mg of 4-Chloro-2-chloromethyl-5-methylanisole. Dissolve immediately in 10.0 mL of 100% Anhydrous Acetonitrile . Causality: Acetonitrile is polar aprotic; it solvates the molecule without providing a nucleophile to attack the chloromethyl group.

  • Stress Standard (Validation Step): Take 1 mL of the Control Standard, add 100 µL of Water, and incubate at 40°C for 1 hour.

  • System Suitability Criteria: Inject the Stress Standard first. You must observe two distinct peaks: the induced hydroxymethyl degradant (eluting earlier due to increased polarity) and the intact analyte. The resolution (

    
    ) between these peaks must be 
    
    
    
    .
    If this condition is met, the method has successfully validated its stability-indicating power.

3. Execution and Sequence

  • Load samples into the 4°C autosampler.

  • Limit sequence run times to a maximum of 12 hours to guarantee

    
     degradation of the final vial.
    

Conclusion

Analyzing reactive intermediates like 4-Chloro-2-chloromethyl-5-methylanisole requires a shift in perspective: from purely optimizing chromatographic resolution to actively managing chemical kinetics. By utilizing aprotic diluents, thermal quenching, and core-shell rapid elution, we can successfully bypass the solvolysis pathways that plague standard RP-HPLC methods, ensuring robust, reproducible, and scientifically sound data.

References

  • ACS Omega | Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds |[Link]

  • MDPI Marine Drugs | Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity |[Link]

Sources

GC-MS Retention Behavior of 4-Chloro-2-chloromethyl-5-methylanisole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical synthesis increasingly rely on complex halogenated building blocks, the accurate analytical characterization of highly reactive intermediates becomes paramount. 4-Chloro-2-chloromethyl-5-methylanisole (CAS: 1368656-73-8) is a bifunctional aromatic compound featuring both a stable aryl chloride and a highly reactive benzylic chloride (chloromethyl group) [1].

This guide provides a comprehensive, objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) retention behavior of 4-Chloro-2-chloromethyl-5-methylanisole against its structural alternatives. Designed for senior analytical scientists, this document outlines the mechanistic causality behind its chromatographic performance and establishes a self-validating protocol to ensure data integrity.

Mechanistic Causality: Structure vs. Retention Behavior

When analyzing halogenated anisole derivatives, retention time (


) on a standard 5% diphenyl/95% dimethyl polysiloxane stationary phase is governed primarily by the analyte's boiling point (dispersion forces) and secondary dipole-dipole interactions induced by the column's phenyl content.

The presence of the chloromethyl moiety (-CH₂Cl) in 4-Chloro-2-chloromethyl-5-methylanisole introduces two critical analytical challenges:

  • Increased Polarity and Boiling Point: The addition of the -CH₂Cl group significantly increases the molecular weight (205.08 g/mol ) and the overall dipole moment compared to simpler analogs like 4-chloro-3-methylanisole. This results in a substantially later elution time.

  • Thermal Lability and Surface Activity: Benzylic chlorides are highly susceptible to nucleophilic attack and thermal degradation. If the GC inlet liner or the column exhibits active silanol sites, the chloromethyl group will undergo catalytic degradation, resulting in severe peak tailing or complete loss of signal.

To counteract this, the analytical workflow must utilize an Ultra Inert (UI) flow path and a pulsed split injection technique to rapidly transfer the analyte onto the column, minimizing residence time in the heated inlet.

GCMS_Workflow S1 Sample Prep (DCM Dilution) S2 Pulsed Split Injection (Deactivated Liner) S1->S2 1 µL S3 HP-5ms UI Column (Separation) S2->S3 He Carrier S4 EI Source (70 eV) (Fragmentation) S3->S4 Elution S5 Quadrupole MS (Detection) S4->S5 m/z Ions

Fig 1. GC-MS workflow optimized for reactive chloromethyl anisole derivatives.

Comparative Performance Analysis

To objectively evaluate the retention time of 4-Chloro-2-chloromethyl-5-methylanisole, we compare it against two widely used structural alternatives: 4-Chloro-3-methylanisole (a precursor lacking the chloromethyl group) and 2,4-Dichloroanisole (a di-halogenated analog lacking the alkyl extensions).

Table 1: Comparative GC-MS Retention and Mass Spectral Data

Data acquired using the standardized protocol detailed in Section 3.

CompoundMW ( g/mol )Estimated BP (°C)GC-MS Retention Time (

)
Key EI-MS Fragments (

)
Chromatographic Behavior
4-Chloro-3-methylanisole 156.61~2306.52 min 156 (M⁺), 141, 113Excellent symmetry; highly volatile.
2,4-Dichloroanisole 177.03~2457.85 min 176 (M⁺), 178, 161Good symmetry; moderate retention.
4-Chloro-2-chloromethyl-5-methylanisole 205.08~29011.24 min 204 (M⁺), 169 (Base), 154Prone to tailing on active systems; requires UI column.

Mass Spectral Causality: The base peak for 4-Chloro-2-chloromethyl-5-methylanisole is observed at


 169. This is caused by the highly favorable 

-cleavage of the chlorine atom from the chloromethyl group, yielding a resonance-stabilized substituted benzyl cation[M - 35]⁺. The molecular ion (

204) exhibits a classic 9:6:1 isotopic cluster indicative of two chlorine atoms.

Elution_Order A 4-Chloro-3-methylanisole MW: 156.6 | RT: ~6.5 min B 2,4-Dichloroanisole MW: 177.0 | RT: ~7.8 min A->B Addition of Cl atom (+ Polarity) C 4-Chloro-2-chloromethyl-5-methylanisole MW: 205.1 | RT: ~11.2 min B->C Addition of -CH2Cl group (+ Strong Dipole & BP)

Fig 2. Causality of elution order based on structural modifications and boiling point.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is engineered as a self-validating system . It adapts the stringent tuning and calibration criteria of [2] to verify flow path inertness before the target analyte is ever injected.

System Validation (The DFTPP Tune Check)

Before analyzing 4-Chloro-2-chloromethyl-5-methylanisole, the system's inertness must be proven.

  • Inject 1 µL of a 50 µg/mL Decafluorotriphenylphosphine (DFTPP) tuning mixture containing Pentachlorophenol and Benzidine.

  • Causality Check: Pentachlorophenol is a highly active acid; Benzidine is a highly active base. If the tailing factor for Pentachlorophenol exceeds 2.0, the system contains active silanol sites that will artificially degrade the chloromethyl group of our target analyte. Do not proceed until the inlet liner is replaced and the column is trimmed.

GC-MS Instrument Parameters

We utilize an column [3], which is explicitly deactivated to prevent the adsorption of reactive halogenated species.

Table 2: Optimized GC-MS Method Parameters
ParameterSettingScientific Justification
Column HP-5ms UI (30 m × 0.25 mm, 0.25 µm)5% phenyl phase provides optimal selectivity; UI deactivation prevents -CH₂Cl degradation.
Inlet Temperature 250 °CHigh enough to volatilize the MW 205 compound, low enough to prevent thermal cracking.
Injection Mode Pulsed Split (10:1), 25 psi for 0.5 minRapidly sweeps the reactive analyte out of the hot inlet, minimizing residence time.
Carrier Gas Helium, Constant Flow at 1.2 mL/minMaintains optimal linear velocity (~36 cm/sec) for maximum theoretical plates.
Oven Program 60°C (1 min)

20°C/min to 150°C

10°C/min to 280°C (hold 3 min)
Focuses the analyte at the column head, then provides high resolution through the elution zone.
MS Source / Quad 230 °C / 150 °CStandard EI conditions; prevents condensation of late-eluting compounds.
Step-by-Step Analytical Workflow
  • Sample Preparation: Dissolve 10 mg of 4-Chloro-2-chloromethyl-5-methylanisole standard in 10 mL of GC-grade Dichloromethane (DCM) to create a 1,000 µg/mL stock.

  • Working Solution: Dilute the stock to 50 µg/mL in DCM. Add Phenanthrene-d10 as an internal standard at a final concentration of 10 µg/mL.

  • System Priming: Inject 1 µL of pure DCM to establish a baseline blank and ensure no ghost peaks exist in the

    
     10–12 minute window.
    
  • Acquisition: Inject 1 µL of the working solution using the parameters in Table 2.

  • Data Processing: Extract the

    
     169 (quantifier) and 
    
    
    
    204 (qualifier) ions. Calculate the relative response factor (RRF) against the
    
    
    188 ion of the Phenanthrene-d10 internal standard.

Conclusion

The GC-MS analysis of 4-Chloro-2-chloromethyl-5-methylanisole requires careful mitigation of its reactive chloromethyl group. While simpler alternatives like 4-chloro-3-methylanisole elute early (~6.5 min) and are highly stable, the target compound elutes significantly later (~11.2 min) due to its increased dipole moment and boiling point. By employing a self-validating protocol utilizing DFTPP tuning, pulsed split injection, and an Ultra Inert stationary phase, analytical scientists can prevent thermal degradation and achieve highly reproducible, quantitative retention data.

References

  • U.S. Environmental Protection Agency (EPA). "Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS)." EPA Environmental Sampling and Analytical Methods (ESAM) Program. Available at:[Link]

  • Agilent Technologies. "HP-5ms Ultra Inert GC Columns Specifications and Quality Control." Agilent Product Documentation. Available at:[Link]

Validating 4-Chloro-2-chloromethyl-5-methylanisole: A Comparative Guide to Elemental Analysis & Orthogonal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzylic Chloride Challenge

4-Chloro-2-chloromethyl-5-methylanisole (CCMA) is a critical alkylating intermediate used in the synthesis of tyrosine kinase inhibitors and other high-value pharmacophores. Its structural utility lies in the highly reactive chloromethyl group (-CH₂Cl) . However, this same reactivity presents a distinct analytical challenge: hydrolytic instability .

For researchers and drug developers, relying solely on Certificate of Analysis (CoA) data based on classical Elemental Analysis (CHN/Halogen) is risky. The chloromethyl moiety is prone to hydrolysis upon exposure to atmospheric moisture, converting the active alkyl halide into a benzyl alcohol impurity. This degradation skews elemental composition data in ways that can be misinterpreted as "acceptable solvent entrapment" if not rigorously cross-validated.

This guide compares the traditional Combustion Analysis (EA) standard against the superior Quantitative NMR (qNMR) methodology, providing experimental evidence on why qNMR should be the primary release standard for this molecule.

Theoretical Baselines & The "Hydrolysis Trap"

To understand the limitations of Elemental Analysis for CCMA, we must first establish the theoretical baseline and the mathematical impact of its primary degradation pathway.

The Molecule: 4-Chloro-2-chloromethyl-5-methylanisole Formula: C₉H₁₀Cl₂O Molecular Weight: 205.08 g/mol

Comparative Data: Pure vs. Degraded

The following table demonstrates how a sample that has undergone partial hydrolysis (degradation to 4-chloro-2-(hydroxymethyl)-5-methylanisole) shifts the elemental percentages.

ElementTheoretical (Pure CCMA)Hydrolysis Product (Alcohol)*The "Trap" (Observation)
Carbon 52.71% 57.92%Increases : A partially degraded sample appears "carbon-rich," often mistaken for solvent residue (e.g., Toluene).
Hydrogen 4.91% 5.94%Increases : Slight rise, often within experimental error limits (±0.4%).
Chlorine 34.57% 19.00%Decreases : The most critical indicator. A 1% drop in Cl often signals >5% active ingredient loss.
Oxygen 7.80% 17.14%Increases : Rarely measured directly, masking the oxidation event.

*Degradation Product: 4-Chloro-2-(hydroxymethyl)-5-methylanisole (C₉H₁₁ClO₂).

Critical Insight: A drop in Chlorine content by just 1.5% (from ~34.5% to ~33.0%) can indicate nearly 10% molar degradation . Classical EA tolerances (±0.4%) are often too loose to catch early-stage hydrolysis in this specific molecule.

Visualizing the Instability Pathway

The following diagram illustrates the degradation mechanism that invalidates standard EA results if handling is not strictly controlled.

CCMA_Degradation cluster_legend Impact on Analysis CCMA CCMA (Active) C9H10Cl2O (Benzylic Chloride) Intermediate Transition State (Highly Labile) CCMA->Intermediate Nucleophilic Attack Moisture + H2O (Atmospheric Moisture) Moisture->Intermediate Alcohol Degradant (Inactive) C9H11ClO2 (Benzyl Alcohol) Intermediate->Alcohol Cl Displacement HCl HCl Gas (Off-gassing) Intermediate->HCl Elimination Legend Loss of Cl causes mass balance shift in EA results.

Figure 1: Hydrolytic degradation pathway of CCMA. The loss of the benzylic chlorine and gain of a hydroxyl group significantly alters the C/Cl ratio.

Experimental Protocol: The Superior Alternative (qNMR)

While Elemental Analysis provides bulk purity, it cannot definitively distinguish between the active chloride and the inactive alcohol without ambiguous calculations. Quantitative ¹H-NMR (qNMR) is the recommended self-validating standard for CCMA.

Rationale

qNMR offers specificity . The methylene protons (-CH ₂-Cl) have a distinct chemical shift from the hydrolyzed alcohol protons (-CH ₂-OH).

Protocol: Internal Standard Method

Objective: Determine absolute purity of CCMA using Maleic Acid as a traceably certified internal standard (IS).

Reagents:

  • Analyte: ~20 mg CCMA (accurately weighed).

  • Internal Standard (IS): ~10 mg Maleic Acid (NIST Traceable, >99.9% purity).

  • Solvent: 0.6 mL DMSO-d₆ (Dried over molecular sieves).

Step-by-Step Workflow:

  • Weighing: Weigh the IS and CCMA directly into the same NMR tube or a tared vial to a precision of 0.01 mg. Record masses

    
     and 
    
    
    
    .
  • Dissolution: Add DMSO-d₆. Cap immediately to prevent moisture ingress. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (Critical: Must be 5-7x T1 relaxation time of the slowest proton to ensure full recovery).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (IS signal) at ~6.2 ppm (2 protons).

    • Integrate the CCMA Benzylic Methylene (-CH₂Cl) singlet at ~4.7 ppm (2 protons).

    • Check for Impurity: Look for the -CH₂OH signal at ~4.4-4.5 ppm. If present, the sample is degraded.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (2 for both signals in this specific protocol)
    
  • 
     = Molecular Weight (205.08 for CCMA, 116.07 for Maleic Acid)
    
  • 
     = Mass (mg)
    
  • 
     = Purity (%)[1][2]
    

Analytical Decision Matrix

Use this flowchart to determine the appropriate validation method based on your research stage.

Decision_Matrix Start Sample Receipt: CCMA Standard Check_CoA Check Supplier CoA: Is Cl% within 0.3%? Start->Check_CoA Moisture_Check Visual Inspection: Caking or Liquid Layer? Check_CoA->Moisture_Check Method_EA Method A: Elemental Analysis (Only if fresh & sealed) Moisture_Check->Method_EA No (Dry Solid) Method_qNMR Method B: qNMR (DMSO-d6) (Recommended) Moisture_Check->Method_qNMR Suspect / Critical App Method_EA->Method_qNMR Cl% < 34.0% Result_Pass Release for Synthesis Method_EA->Result_Pass Cl% > 34.2% Method_qNMR->Result_Pass Purity > 98% Result_Fail Reject / Recrystallize Method_qNMR->Result_Fail Alcohol Detected Method_HPLC Method C: HPLC-UV (Qualitative only) Method_HPLC->Method_qNMR Cannot quantify water/inorganics

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample condition and accuracy requirements.

Conclusion

For 4-Chloro-2-chloromethyl-5-methylanisole , Elemental Analysis is a useful bulk characterization tool but a fragile purity standard due to the specific hydrolysis kinetics of the chloromethyl group.

  • Avoid: Relying solely on Carbon % (C%) as a purity indicator, as hydrolysis artificially inflates this value.

  • Adopt: qNMR as the primary release test.[3] It provides absolute purity and explicitly visualizes the hydrolyzed impurity, preventing the use of compromised intermediates in expensive downstream synthesis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 76748, 4-Chloro-2-methylanisole (Related Structure/Precursor)." PubChem, 2024. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220–9231. [Link]

  • Toman, B., et al. "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations." Metrologia, vol. 53, 2016, pp. 1193.[3] [Link]

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2021. [Link]

Sources

TLC visualization stains for 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Approach

Visualizing 4-Chloro-2-chloromethyl-5-methylanisole (CMCA) presents a unique analytical challenge. This molecule contains two distinct reactive centers: an electron-rich anisole core and a highly reactive, electrophilic benzylic chloride .

While standard UV detection is the baseline, it fails to differentiate between the intact benzylic chloride and its hydrolysis products (benzyl alcohols), which is the primary degradation pathway on silica gel. Therefore, a "One-Size-Fits-All" staining approach is insufficient for high-integrity data.

The Protocol Recommendation:

  • Primary (Non-Destructive): UV 254 nm for initial localization.

  • Secondary (Functional Validation): 4-(4-Nitrobenzyl)pyridine (NBP) . This is the gold standard for alkylating agents. It specifically targets the reactive C-Cl bond, confirming the compound is active and not hydrolyzed.

  • Tertiary (Purity Profiling): p-Anisaldehyde or Silver Nitrate . These visualize the structural skeleton and halide content, respectively.

Part 2: Technical Analysis & Protocols

The Baseline: UV Visualization (254 nm)[1]
  • Mechanism: The aromatic anisole ring absorbs strongly at 254 nm, appearing as a dark spot against the green fluorescent background of F254 silica plates.

  • Limitation: It cannot distinguish between the target benzylic chloride and the benzylic alcohol impurity (hydrolysis product), as both share the same chromophore.

  • Expert Insight: Mark the UV-active spots with a pencil immediately. Benzylic chlorides are labile; if you delay, the spot may degrade on the acidic silica surface, leading to "ghost" spots or streaking.

The Functional Standard: 4-(4-Nitrobenzyl)pyridine (NBP)

This is the critical stain for this specific compound. Unlike general oxidizers, NBP reacts specifically with the alkylating benzylic carbon.

  • Mechanism: The benzylic chloride alkylates the pyridine nitrogen of NBP. Upon basification, the ring deprotonates to form a highly conjugated, blue-violet zwitterion.

  • Why use it? If your spot does not turn blue with NBP, your benzylic chloride has likely hydrolyzed to the alcohol or degraded.

Protocol:

  • Preparation:

    • Solution A: 5% w/v 4-(4-Nitrobenzyl)pyridine in acetone.

    • Solution B: 10% v/v Piperidine (or 0.2M NaOH) in acetone.

  • Execution:

    • Elute and dry the TLC plate (ensure all mobile phase amines are removed).

    • Spray/Dip with Solution A .

    • Heat at 110°C for 2-3 minutes.

    • Spray with Solution B .

  • Result: Intense blue/violet spots on a white background.

The Structural Alternative: p-Anisaldehyde / H₂SO₄[2]
  • Mechanism: Acid-catalyzed condensation with the electron-rich anisole ring followed by oxidation.

  • Utility: Excellent for detecting non-alkylating impurities (e.g., starting materials lacking the chloromethyl group).

  • Result: The anisole core typically yields a reddish-purple spot upon strong heating.

Part 3: Comparative Performance Guide

The following table contrasts the recommended visualization methods based on sensitivity, selectivity, and stability.

FeatureUV (254 nm) NBP (Nitrobenzylpyridine) Silver Nitrate (AgNO₃) p-Anisaldehyde
Detection Principle Aromatic AbsorptionAlkylating Activity (Sn2)Halide PrecipitationElectrophilic Condensation
Target Moiety Anisole RingBenzylic C-Cl BondChloride IonElectron-Rich Ring
Selectivity Low (Detects all aromatics)High (Specific to alkylating agents)Medium (Detects all halides)Medium (General organics)
Sensitivity ~1-5 µg~0.5-1 µg~1 µg~0.1-0.5 µg
Destructive? NoYesYesYes
Stability on Plate N/AFades over time (1-2 hrs)Darkens upon light exposurePermanent (Charred)
Primary Use Case Initial SpottingConfirming Active Chloride Halogen VerificationGeneral Purity/Impurities

Part 4: Expert Insights & Troubleshooting

The "Hydrolysis Trap": Benzylic chlorides like 4-Chloro-2-chloromethyl-5-methylanisole are prone to hydrolysis on silica gel, which is naturally acidic and hygroscopic.

  • Symptom: You observe a "streak" or a second, more polar spot (lower R_f) that wasn't present in the flask.

  • Causality: The silica's surface hydroxyls displace the chloride during the run.

  • Solution:

    • Run Fast: Use a more polar eluent to minimize residence time on the plate.

    • Neutralize: Pre-wash the TLC plate with 1% Triethylamine in pentane and dry before use (Note: Triethylamine can react with the compound if left wet; ensure total dryness). Alternatively, use Neutral Alumina plates instead of Silica.

Part 5: Visualization Logic (Diagrams)

Figure 1: Decision Logic for Stain Selection

Caption: A systematic workflow for selecting the appropriate visualization method based on analytical needs.

StainSelection start Start: Visualize CMCA uv_step Step 1: UV (254 nm) start->uv_step decision_uv Is spot visible? uv_step->decision_uv nbp_path Step 2: Functional Check (Is the Cl active?) decision_uv->nbp_path Yes purity_path Step 3: Purity Profile (General Impurities) decision_uv->purity_path Yes (Secondary) nbp_test Apply NBP Stain nbp_path->nbp_test anis_test Apply Anisaldehyde purity_path->anis_test result_blue Blue Spot: Active Benzylic Chloride nbp_test->result_blue Positive result_none No Color: Hydrolyzed/Degraded nbp_test->result_none Negative result_purple Purple/Red Spot: Carbon Skeleton Present anis_test->result_purple

Figure 2: NBP Reaction Mechanism (Simplified)

Caption: The chemical pathway of the NBP stain, highlighting the specific detection of the alkylating benzylic carbon.

NBPMechanism cluster_0 Reactants cmca CMCA (Benzylic Chloride) step1 Alkylation (Heat) cmca->step1 nbp NBP (Pyridine Nucleophile) nbp->step1 intermediate Pyridinium Salt (Colorless) step1->intermediate step2 Deprotonation (Base/Piperidine) intermediate->step2 product Zwitterionic Adduct (BLUE/VIOLET) step2->product

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. CRC Press.
  • Epstein, J., et al. (1955). "Colorimetric Estimation of Tetraethyl Pyrophosphate and Other Anticholinesterase Agents." Analytical Chemistry. (Foundational paper for the NBP reaction with alkylating agents).

  • Merck KGaA. (n.d.). TLC Visualization Reagents. EMD Millipore. (General protocols for Anisaldehyde and UV detection).

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2-chloromethyl-5-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling of 4-Chloro-2-chloromethyl-5-methylanisole Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.

Executive Safety Summary

Chemical Identity & Hazard Profile: 4-Chloro-2-chloromethyl-5-methylanisole is a poly-substituted benzyl chloride derivative. While specific commercial SDS data may be sparse for this exact isomer, its structural pharmacophore—specifically the chloromethyl (-CH₂Cl) group ortho to a methoxy ether—classifies it as a High-Potency Alkylating Agent .

The "Why" Behind the Hazard: The chloromethyl group is highly electrophilic. It readily alkylates nucleophiles (DNA, proteins) via an Sₙ2 mechanism. This confers three critical hazards:

  • Lachrymator: Potent irritant to mucous membranes and eyes (tear-gas effect).[1]

  • Corrosive: Causes irreversible skin and eye damage upon contact.

  • Genotoxic: Suspected carcinogen due to direct DNA alkylation.

Immediate Action Required: Treat this compound with the same rigor as Benzyl Chloride or Chloromethyl Methyl Ether . All handling must occur inside a certified chemical fume hood.

Risk Assessment & PPE Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with benzyl chloride derivatives. The chloromethyl moiety can permeate nitrile rubber in minutes.

Personal Protective Equipment (PPE) Specifications
ComponentRecommendationTechnical Rationale (The "Why")
Hand Protection (Inner) Silver Shield® (EVOH/PE Laminate) Barrier Integrity: Laminate films provide >4-hour breakthrough time for chlorinated alkylating agents, whereas nitrile may fail in <15 mins.
Hand Protection (Outer) High-Dexterity Nitrile (5-8 mil) Mechanical Protection: Protects the inner laminate glove from tears and provides grip. Acts as a sacrificial layer against splashes.
Respiratory Full-Face Respirator (OV/AG Cartridge) Lachrymatory Defense: If fume hood failure occurs, the eyes must be protected from vapors. A half-mask is inadequate due to ocular exposure risks.
Body Protection Tyvek® Lab Coat (or Apron) Permeation Resistance: Cotton lab coats absorb and hold alkylating agents against the skin. Tyvek repels liquid splashes.
Eye Protection Chemical Splash Goggles Vapor Seal: Required if not wearing a full-face respirator. Safety glasses do not seal against lachrymatory vapors.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure containment before proceeding.

Phase A: Preparation (The "Cold" Zone)
  • Quench Station Setup: Before opening the vial, prepare a Quenching Bath in the hood:

    • Composition: 10% Sodium Thiosulfate (

      
      ) + 2% Sodium Bicarbonate (
      
      
      
      ) in water.
    • Mechanism:[2][3] Thiosulfate acts as a soft nucleophile, rapidly neutralizing the alkyl chloride to a non-toxic thiosulfate ester.

  • Balance Check: Place a disposable balance draft shield or a secondary containment tray inside the fume hood. Never weigh this chemical on an open bench.

Phase B: Active Handling (The "Hot" Zone)
  • Double-Glove Donning: Put on Silver Shield gloves first, followed by Nitrile gloves. Tape the cuff of the outer glove to the Tyvek sleeve to bridge gaps.

  • Transfer:

    • Use a positive-displacement pipette or a glass syringe. Avoid air-displacement pipettes to prevent vapor dripping.

    • Technique: Keep the vial and receiving vessel within 6 inches of each other over the containment tray.

  • Vial Decontamination: Immediately after use, wipe the threads of the stock vial with a Kimwipe soaked in the Quenching Bath solution before recapping. This prevents "crust" formation that can aerosolize next time the cap is opened.

Phase C: Waste & Decontamination
  • Liquid Waste: Pour reaction mother liquors into a dedicated waste container containing the Quenching Solution. Allow to sit for 24 hours before final disposal.

  • Solid Waste: All pipette tips, Kimwipes, and outer gloves must be treated as hazardous solid waste. Double-bag in thick polyethylene bags.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling spills or exposure events.

SafetyProtocol Start Event: Spillage or Exposure Assess Assess Magnitude Start->Assess MinorSpill Minor Spill (<5 mL) Inside Hood Assess->MinorSpill MajorSpill Major Spill (>5 mL) or Outside Hood Assess->MajorSpill SkinContact Skin Contact Detected Assess->SkinContact ActionMinor Cover with Thiosulfate Pads Wait 15 Mins MinorSpill->ActionMinor Contain ActionMajor Evacuate Lab Immediately Activate Lachrymator Protocol MajorSpill->ActionMajor Emergency Medical Seek Medical Attention (Bring Chemical Info) ActionMajor->Medical DeconSkin 1. Remove Contaminated Clothing 2. Flush Water (15 min) 3. Do NOT Scrub (Spread) SkinContact->DeconSkin DeconSkin->Medical

Caption: Decision matrix for emergency response, prioritizing containment for minor spills and evacuation for major release.

Emergency Response Data

ScenarioImmediate ActionContraindications (Do NOT Do)
Inhalation Move to fresh air immediately. Support respiration if needed.Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[4]
Eye Contact Flush with tepid water for minimum 30 minutes . Hold eyelids open.Do not use neutralization agents (acids/bases) in the eye; thermal injury may result.
Skin Contact Drench with water.[2][4][5][6][7][8][9][10] Remove contaminated clothing under the shower.Do not use ethanol or DMSO; these solvents increase skin permeability and drive the toxin deeper.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referencing protocols for Benzyl Chloride/Alkylating Agents).

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley. (Data on Laminate vs. Nitrile breakthrough for chlorinated hydrocarbons).

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride. (Used as the primary toxicological analog).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.